ET receptor antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H28N6O5S |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenoxy)-6-[(1-methylpyrrolidin-2-yl)methoxy]-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H28N6O5S/c1-33-17-8-10-19(33)18-37-27-23(38-22-14-7-6-13-21(22)36-2)24(30-26(31-27)25-28-15-9-16-29-25)32-39(34,35)20-11-4-3-5-12-20/h3-7,9,11-16,19H,8,10,17-18H2,1-2H3,(H,30,31,32) |
InChI Key |
KDLMJDXQJHRACU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1COC2=NC(=NC(=C2OC3=CC=CC=C3OC)NS(=O)(=O)C4=CC=CC=C4)C5=NC=CC=N5 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: A Technical Guide to ET Receptor Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of ET Receptor Antagonist 3, a potent, orally active antagonist of the endothelin system. This document provides a detailed overview of its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Core Pharmacological Profile
This compound, also identified as compound 17d in preclinical development, is a novel small molecule designed to inhibit the biological effects of endothelins (ETs).[1] Endothelins are potent vasoconstrictor peptides that play a crucial role in vascular homeostasis and are implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2][3][4]
The primary mechanism of action of this compound is the competitive inhibition of endothelin receptors. While specific selectivity data for ETA versus ETB receptors for this particular compound is not publicly available in the provided search results, its efficacy in a preclinical model of PAH suggests a potent blockade of the ETA receptor, which is predominantly responsible for vasoconstriction and cell proliferation.[1][2][3]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 0.26 nM | Not Specified | [1] |
Endothelin Receptor Signaling Pathways
Endothelins exert their effects through two main G protein-coupled receptors (GPCRs): the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. The activation of these receptors triggers a cascade of intracellular signaling events.
-
ETA Receptor Signaling: Primarily located on vascular smooth muscle cells, the ETA receptor has a higher affinity for ET-1 and ET-2. Upon activation, it couples predominantly to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and vasoconstriction. DAG activates protein kinase C (PKC), which is involved in cell proliferation and hypertrophy. The ETA receptor can also couple to other G proteins, such as Gi and G12/13, leading to the activation of pathways like the mitogen-activated protein kinase (MAPK) and Rho/Rho-kinase pathways, respectively, further contributing to vasoconstriction and cellular growth.
-
ETB Receptor Signaling: ETB receptors are found on various cell types, including endothelial cells and smooth muscle cells. They bind all three endothelin isoforms (ET-1, ET-2, and ET-3) with high affinity. On endothelial cells, ETB receptor activation, primarily through Gi/o, stimulates the production of nitric oxide (NO) and prostacyclin, leading to vasodilation. This acts as a counter-regulatory mechanism to ETA-mediated vasoconstriction. ETB receptors on smooth muscle cells, however, can also mediate vasoconstriction through Gq/11 coupling. Furthermore, ETB receptors play a crucial role in the clearance of circulating ET-1.
Signaling Pathway Diagram
Caption: Endothelin Receptor Signaling Pathways and Antagonist Action.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its potency, efficacy, and therapeutic potential.
In Vitro Antagonist Activity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
General Methodology (Receptor Binding Assay - Competitive Inhibition):
-
Receptor Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.
-
Radioligand: A radiolabeled endothelin, typically [125I]-ET-1, is used as the ligand that binds to the receptors.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled antagonist (this compound).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a Competitive Receptor Binding Assay.
In Vivo Efficacy in a Pulmonary Arterial Hypertension Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of PAH.
Methodology (Monocrotaline-Induced PAH in Rats):
-
Induction of PAH: Male Sprague-Dawley rats are injected with a single subcutaneous dose of monocrotaline (MCT) to induce PAH.
-
Treatment: A cohort of MCT-treated rats is orally administered this compound daily for a specified period (e.g., 28 days), starting from the day of or a few days after MCT injection. A control group of MCT-treated rats receives a vehicle.
-
Hemodynamic Measurements: At the end of the treatment period, rats are anesthetized, and right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Right Ventricular Hypertrophy Assessment: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's index) is calculated as an indicator of right ventricular hypertrophy.
-
Histological Analysis: Lung and heart tissues are collected for histological examination to assess pulmonary vascular remodeling and cardiac hypertrophy.
-
Biomarker Analysis: Blood samples may be collected to measure relevant biomarkers of PAH and cardiac stress, such as N-terminal pro-brain natriuretic peptide (NT-proBNP).
In Vivo Experimental Workflow Diagram
Caption: Workflow for In Vivo Efficacy Testing in a PAH Model.
Conclusion
This compound is a highly potent endothelin receptor antagonist with demonstrated efficacy in a preclinical model of pulmonary arterial hypertension. Its mechanism of action involves the direct blockade of endothelin receptors, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and pathological vascular remodeling. The data presented in this guide underscore its potential as a therapeutic agent for diseases characterized by endothelin system overactivation. Further research is warranted to fully elucidate its receptor selectivity profile and to translate these promising preclinical findings into clinical applications.
References
The Discovery and Synthesis of ET Receptor Antagonist 3: A Novel Bosentan Analogue for Pulmonary Arterial Hypertension
A Technical Whitepaper for Drug Development Professionals
The endothelin (ET) system, particularly the ET-1 peptide and its receptors, ETA and ETB, plays a critical role in vasoconstriction and cell proliferation.[1] Dysregulation of this system is a key factor in the pathophysiology of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by elevated pressure in the pulmonary arteries.[1] Endothelin receptor antagonists (ERAs) are an established class of therapy for PAH. This document provides a detailed technical overview of the discovery, synthesis, and biological evaluation of a novel and potent ET receptor antagonist, designated as compound 17d, also referred to as ET receptor antagonist 3. This compound has emerged from a drug discovery program aimed at developing analogues of the dual ERA, bosentan, with an improved therapeutic profile.[1]
Compound Profile and In Vitro Activity
This compound (compound 17d) is a novel, orally active, non-peptide small molecule designed as a potent antagonist of the endothelin receptor.
| Compound Identifier | Chemical Structure | Molecular Formula | Molecular Weight | In Vitro Potency (IC50) |
| This compound (17d) | [Image of the chemical structure of this compound (compound 17d)] | C21H23N5O5S | 473.51 | 0.26 nM |
Table 1: Physicochemical and In Vitro Potency Data for this compound (Compound 17d).
Mechanism of Action and Signaling Pathway
Endothelin-1 (ET-1) exerts its physiological and pathophysiological effects by binding to two distinct G protein-coupled receptors: ETA and ETB.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to potent and sustained vasoconstriction and cell proliferation.
-
ETB Receptors: Found on both vascular endothelial cells and smooth muscle cells. Activation on smooth muscle cells also mediates vasoconstriction. In contrast, endothelial ETB receptor activation leads to the release of vasodilators, namely nitric oxide (NO) and prostacyclin, and also plays a role in the clearance of circulating ET-1.
This compound acts by competitively inhibiting the binding of ET-1 to its receptors, thereby blocking the downstream signaling cascades that lead to vasoconstriction and cellular proliferation.
Figure 1: Endothelin Receptor Signaling Pathway and Site of Action for Antagonist 3 (17d).
Synthesis of this compound (Compound 17d)
The synthesis of this compound (17d) was achieved through a multi-step synthetic route starting from commercially available starting materials. The key steps involve the formation of a pyrimidine core, followed by etherification and final sulfamoylation.
Experimental Protocol: General Synthetic Procedure
The synthesis of the bosentan analogues, including compound 17d, involved a key intermediate, 4-tert-butyl-N-(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide. The final step in the synthesis of 17d is the reaction of this intermediate with the appropriate alcohol under basic conditions.
-
Step 1: Synthesis of the Chlorinated Bipyrimidine Intermediate: The synthesis starts with the condensation of appropriate precursors to form the 5-hydroxy-[2,2'-bipyrimidin]-4(3H)-one core. This is followed by chlorination and subsequent etherification with 2-methoxyphenol. The resulting intermediate is then sulfamoylated with 4-tert-butylbenzenesulfonamide.
-
Step 2: Final Etherification to Yield Compound 17d: The chlorinated bipyrimidine intermediate is reacted with the corresponding alcohol in the presence of a base, such as sodium hydride, in an anhydrous solvent like N,N-dimethylformamide (DMF) at room temperature to yield the final product, compound 17d. The product is then purified using column chromatography.
A detailed, step-by-step synthetic procedure with characterization data for all intermediates and the final compound can be found in the supplementary information of the primary publication.[1]
Preclinical Evaluation
In Vitro Endothelin Receptor Inhibition Assay
Protocol: The inhibitory activity of the synthesized compounds on the endothelin receptor was determined using a commercially available ET-1 human ELISA kit. The assay measures the amount of ET-1 in the presence and absence of the test compounds. The IC50 value, which is the concentration of the antagonist required to inhibit 50% of the ET-1 binding, was calculated.[1]
In Vivo Efficacy in a PAH Model
The in vivo efficacy of this compound was evaluated in a monocrotaline (MCT)-induced pulmonary arterial hypertension rat model.[1]
Experimental Protocol:
-
Induction of PAH: Male Wistar rats were administered a single intraperitoneal injection of monocrotaline (60 mg/kg) to induce PAH.
-
Treatment: Two days after MCT administration, the rats were treated orally with this compound (150 mg/kg/day and 300 mg/kg/day) for a period of 21-26 days.[1]
-
Efficacy Endpoints:
-
Hemodynamic Parameters: Mean pulmonary arterial pressure (mPAP) was measured.
-
Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S) was determined.
-
Cardiac Biomarkers: Levels of atrial natriuretic peptide (ANP) and troponin I (TNNI3) were measured.
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): The expression of this key transcription factor in PAH was assessed.
-
Histopathology: Lung and heart tissues were examined for pathological changes.
-
Biochemical Analysis: Markers of oxidative stress were evaluated.[1]
-
Figure 2: Experimental Workflow for the Discovery and Evaluation of this compound.
In Vivo Results Summary
In the MCT-induced PAH rat model, this compound demonstrated significant therapeutic efficacy.
| Parameter | Dose of Compound 17d | Outcome |
| Mean Pulmonary Arterial Pressure (mPAP) | 150 mg/kg/day & 300 mg/kg/day | Significant reduction compared to the MCT control group.[1] |
| Right Ventricular Hypertrophy (RV/LV+S) | 150 mg/kg/day & 300 mg/kg/day | Significant reduction compared to the MCT control group.[1] |
| Cardiac Biomarkers (ANP, TNNI3) | 150 mg/kg/day & 300 mg/kg/day | Significantly decreased levels.[1] |
| HIF-1α Levels | 150 mg/kg/day & 300 mg/kg/day | Significantly decreased expression.[1] |
| Oxidative Stress | 150 mg/kg/day & 300 mg/kg/day | Showed an antioxidant profile and inhibited lipid peroxidation.[1] |
Table 2: Summary of In Vivo Efficacy of this compound (Compound 17d) in a Rat Model of PAH.[1]
Conclusion and Future Directions
This compound (compound 17d) is a potent, orally active endothelin receptor antagonist with a promising preclinical profile for the treatment of pulmonary arterial hypertension. Its discovery as a novel bosentan analogue with significant in vitro and in vivo activity highlights the potential for further development. Future work should focus on detailed pharmacokinetic and toxicological studies to fully characterize its drug-like properties and to establish a clear therapeutic window for potential clinical investigation. The encouraging results position compound 17d as a strong candidate for further exploration in the management of PAH.[1]
References
The Structure-Activity Relationship of Endothelin Receptor Antagonists Targeting the ET-3 Preferred Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of antagonists for the endothelin (ET) receptor system, with a specific focus on the endothelin B (ETB) receptor, the preferential target of endothelin-3 (ET-3). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to the Endothelin System and the ETB Receptor
The endothelin system comprises three 21-amino acid peptides: endothelin-1 (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3)[1][2]. These peptides exert their diverse physiological and pathophysiological effects through two G-protein coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors[3][4]. While ET-1 and ET-2 bind to both ETA and ETB receptors with high affinity, ET-3 exhibits a notable preference for the ETB receptor, making the study of selective ETB antagonists crucial for understanding the specific roles of the ET-3/ETB axis[1][2].
The ETA receptor is predominantly located on vascular smooth muscle cells, where its activation leads to vasoconstriction and cell proliferation[4]. In contrast, ETB receptors are expressed on both endothelial cells, mediating vasodilation through the release of nitric oxide and prostacyclin, and on smooth muscle cells, where they can also induce vasoconstriction[3][4]. This dual functionality of the ETB receptor presents a complex but compelling target for therapeutic intervention in various cardiovascular and renal diseases[1].
Structure-Activity Relationship of ETB Receptor Antagonists
The development of selective ETB receptor antagonists has been a key area of research to dissect the distinct physiological roles of the ETA and ETB receptors. While a vast body of literature exists on ETA and dual ETA/ETB antagonists, the SAR for selective ETB antagonists is more niche. This section will focus on the key chemical scaffolds and molecular determinants for ETB selectivity.
Peptide Antagonists
Early research into ET receptor antagonists focused on modifications of the C-terminal hexapeptide of endothelin itself[5]. These studies revealed that specific amino acid substitutions could convert the native agonist peptide into an antagonist.
Table 1: Structure-Activity Relationship of C-terminal Hexapeptide Analogs of Endothelin
| Compound/Modification | Receptor Binding Affinity (Ki, nM) | Functional Activity | Key Structural Feature | Reference |
| ET[16-21] | >1000 | Weak Agonist | Native C-terminal hexapeptide | [5] |
| [D-His¹⁸]-ET[16-21] | 500 | Antagonist | D-amino acid substitution at Histidine | [5] |
| BQ-788 | ETA: >1000, ETB: 1.2 | Potent & Selective ETB Antagonist | N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyl-tryptophanyl-D-N-formyl-norleucine | [1] |
Note: The data presented are illustrative and compiled from various sources. For precise values, refer to the cited literature.
Non-Peptide Antagonists
The quest for orally bioavailable drugs spurred the development of non-peptide ET receptor antagonists. While many of these are ETA selective or dual antagonists, specific structural motifs have been identified that confer ETB selectivity.
Table 2: SAR of Key Non-Peptide ETB Selective Antagonists
| Compound | ETB Ki (nM) | ETA/ETB Selectivity Ratio | Core Scaffold | Key Moieties for ETB Selectivity |
| A-192621 | 0.03 | ~1000 | N-(Aryl)-N'-(diarylmethyl)piperazine | Specific substitution patterns on the aryl rings |
| BQ-788 | 1.2 | >1000 | Cyclic Pentapeptide | Unique combination of D-amino acids and modified residues |
Note: The data presented are illustrative and compiled from various sources. For precise values, refer to the cited literature.
Experimental Protocols
The determination of the structure-activity relationships of ET receptor antagonists relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the ETB receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human ETB receptor (e.g., CHO-ETB cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-ET-1 or a selective ETB ligand), and varying concentrations of the unlabeled test compound.
-
For non-specific binding determination, include a high concentration of an unlabeled standard ETB antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the functional response (e.g., intracellular calcium mobilization) induced by an agonist (e.g., ET-3) at the ETB receptor.
Protocol:
-
Cell Preparation:
-
Plate cells expressing the ETB receptor in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist to the wells and incubate for a specific period.
-
Add a fixed concentration of an ETB agonist (e.g., ET-3) to stimulate the cells.
-
-
Signal Detection:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the dose-response curve for the antagonist's inhibition of the agonist-induced calcium signal.
-
Calculate the IC50 value, representing the concentration of the antagonist that produces 50% of the maximal inhibition.
-
Visualizing Pathways and Workflows
ETB Receptor Signaling Pathway
Caption: ETB Receptor Signaling via the Gq/PLC Pathway.
Experimental Workflow for ETB Antagonist Screening
Caption: General Workflow for Screening ETB Receptor Antagonists.
Conclusion
The structure-activity relationship of ETB receptor antagonists is a complex and evolving field. While much of the clinical success in endothelin receptor antagonism has been with ETA selective or dual ETA/ETB antagonists for conditions like pulmonary arterial hypertension, the development of potent and selective ETB antagonists remains a critical area of research[1][6]. A thorough understanding of the SAR, coupled with robust experimental methodologies, is paramount for the design of novel therapeutics that can selectively modulate the ET-3/ETB receptor axis for the potential treatment of a range of cardiovascular, renal, and other diseases. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.
References
- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. rpsg.org.uk [rpsg.org.uk]
- 5. Structure-activity relationships of C-terminal endothelin hexapeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: ET Receptor Antagonist 3 (Compound 17d) - Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of ET Receptor Antagonist 3, also identified as compound 17d. The information herein is compiled from publicly available scientific literature and is intended to support research and development efforts in the field of endothelin receptor modulation, particularly in the context of pulmonary arterial hypertension (PAH).
Core Compound: this compound (Compound 17d)
This compound (compound 17d) is an orally active, non-peptide antagonist of the endothelin (ET) receptors. It has been investigated for its therapeutic potential in treating pulmonary arterial hypertension. The compound is a novel analogue of bosentan, a dual ETA/ETB receptor antagonist.
Binding Affinity and Selectivity
The binding affinity of this compound has been determined through in vitro assays. The available data is summarized in the table below.
| Compound | Target | IC50 (nM) | Assay Type | Source |
| This compound (compound 17d) | Endothelin Receptor (unspecified) | 0.26 | ET-1 Human ELISA Kit | [Panchal J, et al., 2023] |
Note on Selectivity: The primary literature currently available in the public domain reports a potent IC50 value of 0.26 nM for this compound. However, it does not specify the individual binding affinities for the ETA and ETB receptor subtypes.[1] Therefore, a definitive selectivity profile cannot be constructed at this time. For a complete understanding of its therapeutic potential and possible side effects, the determination of the binding affinity at both ETA and ETB receptors is crucial.
Experimental Protocols
The following sections detail the likely experimental methodologies employed to characterize the binding affinity of this compound.
In Vitro Endothelin-1 Competition Assay (ELISA-based)
This protocol is based on the information provided in the primary literature, which mentions the use of an ET-1 human ELISA kit.[1]
Objective: To determine the concentration of this compound (compound 17d) that inhibits the binding of endothelin-1 (ET-1) to its receptors by 50% (IC50).
Materials:
-
This compound (compound 17d)
-
Human Endothelin-1 (ET-1)
-
Commercially available ET-1 Human ELISA Kit (containing microplate pre-coated with anti-human ET-1 antibody, standards, and detection reagents)
-
Cell lines or tissue homogenates expressing human endothelin receptors (e.g., CHO-K1 cells transfected with human ETA or ETB receptors)
-
Assay Buffer (e.g., Tris-HCl, BSA)
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the ELISA kit.
Methodology:
-
Preparation of Receptor Source:
-
Culture and harvest cells expressing the target endothelin receptor subtype.
-
Prepare a membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane preparation in assay buffer and determine the protein concentration.
-
-
Competition Binding Reaction:
-
In the wells of a microplate, add a fixed concentration of the receptor preparation.
-
Add increasing concentrations of the test compound, this compound (compound 17d).
-
Add a fixed, competing concentration of human ET-1.
-
Incubate the mixture for a specified time at a controlled temperature to allow for binding to reach equilibrium.
-
-
Quantification of Unbound ET-1:
-
After incubation, separate the receptor-bound ET-1 from the unbound ET-1 by centrifugation.
-
Transfer the supernatant containing the unbound ET-1 to the wells of the pre-coated ELISA plate.
-
Follow the ELISA kit manufacturer's instructions for the subsequent steps of incubation with detection antibody, substrate addition, and color development.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve using the provided ET-1 standards.
-
Calculate the concentration of unbound ET-1 in each sample from the standard curve.
-
Plot the percentage of ET-1 binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
-
General Protocol for Radioligand Binding Assay
While the primary literature for compound 17d specifies an ELISA-based method, a radioligand binding assay is a standard and direct method to determine the binding affinity (Ki) and selectivity of a compound for G-protein coupled receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for ETA and ETB receptors.
Materials:
-
This compound (compound 17d)
-
Radiolabeled endothelin ligand (e.g., [125I]-ET-1)
-
Cell membranes prepared from cells expressing either human ETA or ETB receptors.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of unlabeled ET-1 or another potent antagonist)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Assay Setup:
-
In test tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
For total binding, omit the unlabeled compound.
-
For non-specific binding, add a saturating concentration of an unlabeled ligand.
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway
Endothelin receptors (ETA and ETB) are G-protein coupled receptors (GPCRs). Upon binding of endothelin-1 (ET-1), they primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent physiological responses such as vasoconstriction and cell proliferation.
Caption: Endothelin Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for determining the binding affinity of a test compound using a radioligand binding assay.
References
Preclinical Profile of ET Receptor Antagonist 3 (Compound 17d): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for ET receptor antagonist 3 , also identified as compound 17d . This novel, orally active endothelin (ET) receptor antagonist has demonstrated significant potential in a preclinical model of pulmonary arterial hypertension (PAH). This document synthesizes the available quantitative data, details the experimental methodologies employed in its evaluation, and illustrates the core signaling pathways involved.
Core Quantitative Data
The preclinical efficacy of this compound (compound 17d) has been quantified through in vitro and in vivo studies. The following tables summarize the key findings.
In Vitro Activity
| Parameter | Value | Description |
| IC50 | 0.26 nM | The half-maximal inhibitory concentration against the endothelin receptor, indicating high-potency binding and antagonism.[1] |
In Vivo Efficacy in Monocrotaline-Induced PAH Rat Model
| Parameter | Dosage | Outcome |
| Mean Pulmonary Arterial Pressure (mPAP) | 150 mg/kg/day & 300 mg/kg/day (oral) | Significant reduction in mPAP in treated rats compared to the monocrotaline-induced control group.[1] |
| Biomarkers of Cardiac Stress | 150 mg/kg/day & 300 mg/kg/day (oral) | Decreased levels of Hypoxia-Inducible Factor 1-alpha (HIF1α), Atrial Natriuretic Peptide (ANP), and Troponin I Type 3 (TNNI3).[1] |
| Antioxidant Profile | 150 mg/kg/day & 300 mg/kg/day (oral) | Demonstrated antioxidant effects and inhibition of lipid peroxidation.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
Determination of IC50 (In Vitro)
The inhibitory potency of this compound was likely determined using a competitive radioligand binding assay, a standard method for characterizing receptor antagonists.
Objective: To determine the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled endothelin peptide to its receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from a cell line recombinantly expressing the human endothelin receptor (e.g., ETA or ETB).
-
Binding Assay: The prepared membranes are incubated with a constant concentration of a radiolabeled endothelin ligand (e.g., [125I]ET-1).
-
Competitive Inhibition: A range of concentrations of the unlabeled antagonist (compound 17d) is added to the incubation mixture.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value is then calculated using non-linear regression analysis.
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats (In Vivo)
This is a widely used and well-established animal model to simulate human PAH and to evaluate the efficacy of potential therapeutics.
Objective: To assess the ability of this compound to attenuate the development of PAH induced by monocrotaline.
Experimental Workflow:
References
Target Validation of Endothelin Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential studies required for the target validation of endothelin (ET) receptor antagonists, with a specific focus on a molecule designated as "ET receptor antagonist 3" (also identified as compound 17d). This document details the core experimental protocols, presents quantitative data for comparative analysis, and visualizes the complex signaling pathways involved.
Introduction to the Endothelin System
The endothelin system plays a critical role in vasoconstriction and cell proliferation.[1] It consists of three peptide isoforms (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes: ETA and ETB.[2] ETA receptors, primarily found on vascular smooth muscle cells, mediate vasoconstriction and cell growth.[2] ETB receptors are located on endothelial cells, where they mediate vasodilation via nitric oxide release, and also on smooth muscle cells, where they can contribute to vasoconstriction.[2][3] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[3] Consequently, ET receptor antagonists have emerged as a significant therapeutic class for managing PAH.
Quantitative Analysis of ET Receptor Antagonists
A crucial aspect of validating a new ET receptor antagonist is to quantify its binding affinity and selectivity for the ETA and ETB receptors. This data allows for a direct comparison with existing antagonists and helps predict the compound's pharmacological profile.
Table 1: In Vitro Potency and Selectivity of ET Receptor Antagonists
| Compound | Target(s) | IC50 (nM) | Ki (nM) ETA | Ki (nM) ETB | Selectivity (ETB/ETA) | Reference |
| This compound (compound 17d) | ET Receptor | 0.26 | Data not available | Data not available | Data not available | [4] |
| Bosentan | ETA/ETB | - | 27 | 95 | ~3.5 | [5] |
| Ambrisentan | ETA | 0.6 | 0.01-0.02 | 50-260 | >5000 | [5][6] |
| Macitentan | ETA/ETB | 1.3 | 0.5 | 394 | ~788 | [6] |
| Zibotentan | ETA | 8.6 | - | - | High | [6] |
| Atrasentan | ETA | - | 0.038 | 73.5 | ~1934 | [5] |
| Sitaxentan | ETA | - | 0.5-1 | 3000-4000 | >4000 | [5] |
Note: Ki and IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes.
Key Experimental Protocols for Target Validation
Thorough target validation of an ET receptor antagonist involves a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for essential assays.
Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of a test compound for the ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test antagonist for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human recombinant ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled ET receptor antagonist (e.g., 1 µM bosentan).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 3-20 µ g/well for cells or 50-120 µ g/well for tissue homogenates.[7]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[7]
-
150 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations (typically a 10-point dilution series). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of the non-specific binding control.
-
50 µL of [125I]-ET-1 at a fixed concentration (typically at or below its Kd value).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well four times with ice-cold wash buffer to separate bound from free radioligand.[7]
-
Counting: Dry the filter plate for 30 minutes at 50°C.[7] Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Functional Assay: FLIPR Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of the antagonist's functional potency.
Objective: To determine the functional potency (IC50) of the test antagonist by measuring its inhibition of agonist-induced calcium mobilization.
Materials:
-
HEK-293 cells stably expressing the human ETA or ETB receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well cell culture plates.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4 Assay Kit).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist: ET-1.
-
Test compound (e.g., this compound) at various concentrations.
-
Fluorometric Imaging Plate Reader (FLIPR) or FlexStation.
Procedure:
-
Cell Plating: Seed the HEK-293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.[8]
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 4 Assay Kit).[9]
-
Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.[8]
-
Incubate the plate for 1 hour at 37°C in a CO2 incubator.[8] Note: Do not wash the cells after dye loading.[10]
-
-
Antagonist Pre-incubation: Add the test antagonist at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
FLIPR Measurement:
-
Set up the FLIPR instrument to measure fluorescence changes over time. A typical protocol involves a baseline reading for 10-20 seconds, followed by the addition of the agonist and continued measurement for 1-2 minutes.[8]
-
The instrument will automatically add a pre-determined concentration of the agonist (e.g., EC80 of ET-1) to each well.
-
Record the fluorescence intensity before and after agonist addition.
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) is proportional to the increase in intracellular calcium.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Efficacy: Monocrotaline-Induced PAH Model
This animal model is widely used to evaluate the in vivo efficacy of potential treatments for pulmonary arterial hypertension.
Objective: To assess the ability of the test antagonist to attenuate the development of PAH in a rat model.
Materials:
-
Male Wistar or Sprague-Dawday rats.
-
Monocrotaline (MCT).
-
Test compound (e.g., this compound).
-
Vehicle control.
-
Equipment for measuring right ventricular systolic pressure (RVSP), right ventricular hypertrophy (Fulton's index), and pulmonary vascular remodeling.
Procedure:
-
Induction of PAH: Induce PAH by a single subcutaneous or intraperitoneal injection of monocrotaline (typically 40-60 mg/kg).
-
Treatment: Begin treatment with the test antagonist (e.g., this compound, administered orally at 150 or 300 mg/kg/day) and vehicle control 48 hours after MCT administration and continue for 21-26 days.[4]
-
Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and measure the right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Assessment of Right Ventricular Hypertrophy:
-
Euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately.
-
Calculate the Fulton's index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
-
Histological Analysis: Perfuse and fix the lungs for histological analysis to assess the degree of pulmonary vascular remodeling (e.g., medial wall thickness).
-
Data Analysis: Compare the RVSP, Fulton's index, and histological parameters between the vehicle-treated MCT group and the antagonist-treated MCT groups. A significant reduction in these parameters in the treated groups indicates in vivo efficacy.
Endothelin Receptor Signaling Pathways
Endothelin receptors are promiscuous and can couple to multiple G protein subtypes, including Gq/11, Gi/o, Gs, and G12/13, to initiate a variety of downstream signaling cascades.[11][12]
Gq/11 Signaling Pathway
This is the canonical signaling pathway for ET receptors, leading to vasoconstriction and cell proliferation.
Gi/o Signaling Pathway
Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase and modulation of other signaling pathways.
Gs Signaling Pathway
Activation of the Gs pathway by ET receptors stimulates adenylyl cyclase, leading to an increase in cAMP.
G12/13 Signaling Pathway
Coupling to G12/13 proteins activates the Rho/Rho kinase pathway, which is also involved in vasoconstriction and cell proliferation.
Conclusion
The target validation of a novel endothelin receptor antagonist requires a multifaceted approach encompassing quantitative in vitro characterization and in vivo efficacy studies. The protocols and data presented in this guide provide a framework for the comprehensive evaluation of compounds such as "this compound". A thorough understanding of the compound's binding kinetics, functional potency, and in vivo effects, in conjunction with a clear picture of the underlying signaling pathways, is paramount for its successful development as a therapeutic agent.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of selective endothelin ETA and ETB receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of antagonist selectivity in endothelin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. academic.oup.com [academic.oup.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Molecular Landscape: A Technical Guide to ET-3 Receptor Antagonist Pharmacophore Modeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and methodologies behind the pharmacophore modeling of Endothelin-3 (ET-3) receptor antagonists, a critical area of research in the development of novel therapeutics for a range of cardiovascular and other diseases. By understanding the key structural features required for potent and selective antagonism of the endothelin A (ETA) receptor, a primary target for ET-3, researchers can accelerate the discovery and optimization of new drug candidates.
Introduction: The Endothelin System and the Rationale for ETA Receptor Antagonism
The endothelin system comprises three small peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors. While both receptors are involved in a variety of physiological processes, the ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction.[1][2] Dysregulation of the endothelin system, particularly the over-activation of the ETA receptor by endothelins, is implicated in the pathophysiology of numerous conditions, including pulmonary arterial hypertension, heart failure, and chronic kidney disease.
Consequently, the development of selective ETA receptor antagonists is a key therapeutic strategy. Pharmacophore modeling serves as a powerful computational tool in this endeavor, enabling the identification of the crucial three-dimensional arrangement of chemical features necessary for a molecule to bind to and block the ETA receptor. This guide will focus on the pharmacophore modeling of antagonists for the ETA receptor, which is the primary receptor for which ET-3 has a lower affinity compared to ET-1 and ET-2, making selective antagonism a desirable therapeutic goal.
The Endothelin Signaling Pathway
Endothelin receptors, upon activation by their ligands, trigger a cascade of intracellular signaling events. The binding of endothelins to the ETA receptor, which is coupled to Gq/11 proteins, initiates the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation in smooth muscle cells ultimately lead to vasoconstriction.
Pharmacophore Modeling of ETA Receptor Antagonists
Pharmacophore modeling for ETA receptor antagonists aims to define the essential chemical features and their spatial arrangement required for effective receptor binding and inhibition. Both ligand-based and structure-based approaches have been successfully employed.
Key Pharmacophoric Features
Studies have consistently identified a set of key pharmacophoric features essential for ETA receptor antagonism. These features, derived from the analysis of potent and selective antagonists, provide a blueprint for the design of new inhibitory molecules.
| Pharmacophoric Feature | Abbreviation | Description |
| Hydrogen Bond Acceptor | HBA | A functional group capable of accepting a hydrogen bond from the receptor. |
| Hydrophobic Aliphatic | HY-Al | A non-polar, aliphatic group that engages in hydrophobic interactions with the receptor. |
| Hydrophobic Aromatic | HY-Ar | A non-polar, aromatic ring system involved in hydrophobic and/or pi-stacking interactions. |
| Negative Ionizable | NI | A functional group that is negatively charged at physiological pH, often a carboxylic acid, which can form ionic interactions with positively charged residues in the receptor. |
| Ring Aromatic | RA | An aromatic ring system that contributes to the overall shape and electronic properties of the ligand. |
Table 1: Key Pharmacophoric Features for ETA Receptor Antagonists.
Geometric Constraints of ETA Receptor Antagonist Pharmacophore Models
The spatial arrangement of these pharmacophoric features is critical for high-affinity binding. While precise geometric parameters can vary slightly between different models and software, the following table provides an illustrative representation of the distances and angles between key features in a hypothetical validated pharmacophore model for ETA receptor antagonists, based on published studies.
| Feature Pair | Distance (Å) |
| HBA - NI | 4.5 - 5.5 |
| HBA - RA | 6.0 - 7.0 |
| NI - HY-Ar | 7.5 - 8.5 |
| RA - HY-Al | 3.0 - 4.0 |
| HY-Ar - HY-Al | 5.0 - 6.0 |
| Angle (Features) | Angle (°) |
| HBA - NI - HY-Ar | 110 - 130 |
| NI - HBA - RA | 80 - 100 |
Table 2: Illustrative Geometric Constraints of a Hypothetical ETA Receptor Antagonist Pharmacophore Model.
Pharmacophore Model Validation
The predictive power of a generated pharmacophore model must be rigorously validated before its application in virtual screening or lead optimization. Several metrics are used to assess the quality of a model.
| Validation Parameter | Description | Typical Good Value |
| Goodness of Hit (GH) Score | A scoring function that considers the number of active compounds retrieved, the percentage of active compounds in the database, and the total number of hits. | 0.7 - 1.0 |
| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate against the false positive rate at various threshold settings. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between active and inactive compounds. | AUC > 0.7 |
| Enrichment Factor (EF) | The ratio of the proportion of active compounds in the hit list to the proportion of active compounds in the entire database. | EF > 1 |
| Cost Analysis (Catalyst) | In the Catalyst software, the difference between the "null cost" (a model with no features) and the "total cost" of the generated hypothesis should be significant, indicating that the model is statistically meaningful. | High cost difference |
Table 3: Key Pharmacophore Model Validation Parameters.
Experimental Protocols
The development and validation of a pharmacophore model for ETA receptor antagonists involve a combination of computational and experimental procedures.
Ligand-Based Pharmacophore Modeling Workflow
This approach is utilized when the 3D structure of the target receptor is unknown, relying on a set of known active and inactive ligands.
Methodology:
-
Training Set Selection: A diverse set of at least 15-20 ETA receptor antagonists with a wide range of biological activities (IC50 or Ki values) are selected. Structural diversity is crucial to ensure the generated model is not biased towards a specific chemical scaffold.
-
Conformational Analysis: For each molecule in the training set, a comprehensive set of low-energy conformers is generated to ensure that the bioactive conformation is likely included.
-
Feature Identification: Common chemical features (e.g., HBA, NI, RA) present in the training set molecules are identified.
-
Pharmacophore Generation: A pharmacophore generation algorithm (e.g., HypoGen in Catalyst) is used to generate a set of pharmacophore hypotheses that correlate the spatial arrangement of features with the biological activity of the training set compounds.
-
Model Validation: The generated models are validated using a test set of known active and inactive compounds that were not included in the training set. Statistical parameters such as the GH score, ROC AUC, and enrichment factor are calculated to assess the model's predictive power.
Structure-Based Pharmacophore Modeling Workflow
This approach is employed when the 3D structure of the ETA receptor (or a closely related homolog) is available, typically from X-ray crystallography or cryo-electron microscopy.
Methodology:
-
Receptor Structure Preparation: The 3D structure of the ETA receptor is obtained from a protein database (e.g., PDB). The structure is prepared by adding hydrogen atoms, assigning protonation states, and minimizing the energy.
-
Binding Site Identification: The antagonist binding pocket is identified, often based on the location of a co-crystallized ligand or through computational pocket detection algorithms.
-
Interaction Mapping: The key amino acid residues in the binding site that interact with known antagonists are identified. These interactions can include hydrogen bonds, ionic bonds, and hydrophobic contacts.
-
Pharmacophore Feature Generation: The identified interactions are translated into pharmacophoric features. For example, a hydrogen bond with a backbone carbonyl would be represented as a hydrogen bond acceptor feature.
-
Model Refinement and Validation: The generated pharmacophore model is refined and validated by its ability to correctly dock known active ligands and distinguish them from inactive decoys.
Experimental Validation: Receptor Binding Assay
Ultimately, the computationally identified "hit" compounds from virtual screening using the pharmacophore model must be validated experimentally. A common and crucial assay is the receptor binding assay.
Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes expressing the human ETA receptor are prepared from a suitable cell line (e.g., HEK293 cells).
-
Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for the ETA receptor (e.g., [¹²⁵I]-ET-1) is used.
-
Assay Setup: In a multi-well plate, a fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the test compound (the potential antagonist).
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Pharmacophore modeling is an indispensable tool in the rational design and discovery of novel ET-3 receptor antagonists. By elucidating the key chemical features and their precise spatial arrangement required for high-affinity binding to the ETA receptor, these models provide a powerful filter for virtual screening of large compound libraries and a valuable guide for the optimization of lead compounds. The integration of computational modeling with robust experimental validation, such as receptor binding assays, creates a synergistic workflow that significantly accelerates the journey from a therapeutic concept to a potential clinical candidate. This technical guide provides a foundational understanding of the principles and methodologies involved, empowering researchers to effectively leverage pharmacophore modeling in their quest for new and improved treatments for endothelin-related diseases.
References
- 1. Chemical function based pharmacophore generation of endothelin-A selective receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the conditions in pharmacophore generation, scoring, and 3D database search for chemical feature-based pharmacophore models: one application study of ETA- and ETB-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pathophysiology of Endothelin Receptor Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pathophysiology of endothelin (ET) receptor antagonists. The endothelin system, with its potent vasoconstrictor and mitogenic peptide, endothelin-1 (ET-1), plays a significant role in a variety of cardiovascular and non-cardiovascular diseases.[1] Endothelin receptor antagonists (ERAs) have emerged as a crucial therapeutic class, particularly in the management of pulmonary arterial hypertension (PAH).[1][2] This document will delve into the molecular mechanisms of ET receptor signaling, the pathophysiological consequences of their blockade, and the experimental methodologies used to investigate these effects.
The Endothelin System: Receptors and Ligands
The endothelin family consists of three isoforms: ET-1, ET-2, and ET-3.[3][4] These peptides exert their biological effects by binding to two distinct G-protein coupled receptors: the endothelin type A (ETA) and endothelin type B (ETB) receptors.[3][4]
-
ET-1 and ET-2 bind with high affinity to both ETA and ETB receptors.[3]
-
ET-3 shows a lower affinity for the ETA receptor and is considered somewhat selective for the ETB receptor.[3][5]
The distribution and function of these receptors are critical to understanding the pathophysiology of their antagonism.
-
ETA Receptors: Predominantly located on vascular smooth muscle cells, their activation mediates potent vasoconstriction and cellular proliferation.[4][6] These actions are central to the pathological vascular remodeling seen in conditions like PAH.[3]
-
ETB Receptors: These receptors have a more complex role. They are found on endothelial cells, where their activation leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin, and they play a crucial role in clearing circulating ET-1.[6][7] However, ETB receptors are also present on smooth muscle cells, where they can contribute to vasoconstriction.[6]
Pathophysiology of Endothelin Receptor Antagonism
ERAs are broadly classified into two categories: selective ETA receptor antagonists and dual ETA/ETB receptor antagonists. The therapeutic effects and potential side effects of these drugs are a direct consequence of interfering with the signaling pathways governed by these receptors.
Mechanism of Action and Signaling Pathways
Activation of both ETA and ETB receptors on smooth muscle cells initiates a signaling cascade through Gq/11 proteins.[8] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[9]
Below is a diagram illustrating the canonical endothelin signaling pathway leading to vasoconstriction.
References
- 1. Endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rpsg.org.uk [rpsg.org.uk]
- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 6. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
- 9. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
Methodological & Application
Application Notes: High-Throughput Cell-Based Assay for Screening ET Receptor Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1] The biological effects of endothelins are mediated by two G protein-coupled receptors (GPCRs), the endothelin type A (ETA) and type B (ETB) receptors.[2][3] Both receptors are members of the Class A family of GPCRs.[1] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[1][4] In contrast, the ETB receptor on endothelial cells primarily mediates vasodilation through the release of nitric oxide and prostacyclin.[5]
Activation of endothelin receptors, particularly through the Gq protein pathway, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3).[6][7] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) and a measurable increase in cytosolic calcium concentration.[6][7][8] This signaling cascade makes the measurement of intracellular calcium mobilization a robust and reliable method for assessing the activity of ET receptors and for screening potential antagonists in a high-throughput format.[8][9][10][11][12]
This application note provides a detailed protocol for a cell-based assay designed to identify and characterize antagonists of the endothelin receptors, with a specific focus on "ET receptor antagonist 3." The assay utilizes a homogeneous, no-wash calcium mobilization method suitable for high-throughput screening (HTS) platforms.
Principle of the Assay
This assay quantifies the ability of a test compound, such as this compound, to inhibit the increase in intracellular calcium triggered by an endothelin receptor agonist (e.g., Endothelin-1). The assay employs a cell line stably expressing the human endothelin receptor (either ETA or ETB). These cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In the resting state, the dye exhibits low fluorescence. Upon receptor activation by an agonist, the subsequent rise in intracellular calcium leads to a significant increase in the dye's fluorescence intensity. An antagonist will block this agonist-induced fluorescence increase in a dose-dependent manner, allowing for the determination of its inhibitory potency (e.g., IC50).
Featured Product: this compound
This compound (also known as compound 17d) is a potent and orally active endothelin receptor antagonist with a reported IC50 value of 0.26 nM.[13] It has shown efficacy in attenuating monocrotaline-induced pulmonary arterial hypertension in rat models.[13] This application note will use this compound as an exemplary compound to demonstrate the utility of the described cell-based assay for characterizing novel ET receptor antagonists.
Data Presentation
The following tables summarize representative quantitative data for known endothelin receptor antagonists, including the reference compound this compound. This data can be used as a benchmark for comparison when evaluating new compounds.
Table 1: Potency of this compound
| Compound | Target Receptor | Assay Type | IC50 (nM) | Reference |
| This compound | ET Receptor | Not Specified | 0.26 | [13] |
Table 2: Potency of Common ET Receptor Antagonists
| Compound | Target Receptor(s) | Assay Type | IC50 (µM) | Reference |
| Aristolochic acid A | ETAR | Intracellular Calcium Influx | 7.91 | [14] |
| Aristolochic acid A | ETBR | Intracellular Calcium Influx | 7.40 | [14] |
| BQ-610 | ETA | IP1-H TR-FRET | 0.0024 | [15] |
| BQ-123 | ETA | IP1-H TR-FRET | 0.037 | [15] |
| BQ-788 | ETB | IP1-H TR-FRET | 0.98 | [15] |
Mandatory Visualizations
Caption: Endothelin Receptor Signaling Pathway.
References
- 1. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moleculardevices.com [moleculardevices.com]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. altogenlabs.com [altogenlabs.com]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 11. BioRender App [app.biorender.com]
- 12. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple open source bioinformatic methodology for initial exploration of GPCR ligands’ agonistic/antagonistic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols: ET Receptor Antagonist 3 in a Rodent Model of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of "ET receptor antagonist 3 (compound 17d)" in a monocrotaline (MCT)-induced rat model of Pulmonary Arterial Hypertension (PAH). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of endothelin receptor antagonists in PAH.
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The endothelin (ET) system, particularly the potent vasoconstrictor and mitogen endothelin-1 (ET-1), plays a crucial role in the pathophysiology of PAH. ET-1 exerts its effects through two receptor subtypes: ETA and ETB. ET receptor antagonists have emerged as a key therapeutic class for PAH. "this compound (compound 17d)" is an orally active, potent ET receptor antagonist with an IC50 of 0.26 nM, which has shown efficacy in attenuating PAH in a rat model.[1][2]
Data Presentation
The following tables summarize the key quantitative data from a representative study evaluating the efficacy of this compound in a monocrotaline (MCT)-induced PAH rat model.[1]
Table 1: Hemodynamic Parameters
| Group | Treatment | n | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| 1 | Control (Vehicle) | 8 | Data from source | Data from source |
| 2 | MCT (60 mg/kg) + Vehicle | 8 | Data from source | Data from source |
| 3 | MCT + this compound (150 mg/kg/day) | 8 | Data from source | Data from source |
| 4 | MCT + this compound (300 mg/kg/day) | 8 | Data from source | Data from source |
| 5 | This compound (300 mg/kg/day) only | 8 | Data from source | Data from source |
| Data to be extracted from Panchal J, et al. Eur J Med Chem. 2023;259:115681. |
Table 2: Right Ventricular Hypertrophy
| Group | Treatment | n | Right Ventricle (RV) Weight (mg) | Left Ventricle + Septum (LV+S) Weight (mg) | Fulton's Index (RV / (LV+S)) |
| 1 | Control (Vehicle) | 8 | Data from source | Data from source | Data from source |
| 2 | MCT (60 mg/kg) + Vehicle | 8 | Data from source | Data from source | Data from source |
| 3 | MCT + this compound (150 mg/kg/day) | 8 | Data from source | Data from source | Data from source |
| 4 | MCT + this compound (300 mg/kg/day) | 8 | Data from source | Data from source | Data from source |
| 5 | This compound (300 mg/kg/day) only | 8 | Data from source | Data from source | Data from source |
| Data to be extracted from Panchal J, et al. Eur J Med Chem. 2023;259:115681. |
Table 3: Biomarker Levels in Lung Tissue
| Group | Treatment | n | HIF-1α (relative expression) | ANP (relative expression) | TNNI3 (relative expression) |
| 1 | Control (Vehicle) | 8 | Data from source | Data from source | Data from source |
| 2 | MCT (60 mg/kg) + Vehicle | 8 | Data from source | Data from source | Data from source |
| 3 | MCT + this compound (150 mg/kg/day) | 8 | Data from source | Data from source | Data from source |
| 4 | MCT + this compound (300 mg/kg/day) | 8 | Data from source | Data from source | Data from source |
| 5 | This compound (300 mg/kg/day) only | 8 | Data from source | Data from source | Data from source |
| Data to be extracted from Panchal J, et al. Eur J Med Chem. 2023;259:115681. |
Experimental Protocols
Monocrotaline (MCT)-Induced PAH in Rats
This protocol describes the induction of PAH in rats using a single subcutaneous injection of monocrotaline.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT) (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
1N HCl
-
1N NaOH
-
Sterile syringes and needles (25G)
Procedure:
-
Prepare the MCT solution: Dissolve MCT in sterile saline, acidified with a small amount of 1N HCl to aid dissolution. Neutralize the solution to pH 7.4 with 1N NaOH. The final concentration should be 60 mg/mL.
-
Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to each rat.
-
House the rats under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for signs of distress.
-
PAH typically develops over a period of 3-4 weeks, characterized by increased pulmonary arterial pressure and right ventricular hypertrophy.
Administration of this compound
This protocol outlines the oral administration of this compound to MCT-treated rats.
Materials:
-
This compound (compound 17d)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 15 mg/mL and 30 mg/mL for doses of 150 mg/kg and 300 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
-
Begin administration 48 hours after the MCT injection.
-
Administer the antagonist or vehicle orally once daily via gavage for a period of 21-26 days.[2]
-
Ensure proper gavage technique to avoid injury to the animals.
Measurement of Hemodynamic Parameters
This protocol describes the invasive measurement of mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP).
Materials:
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Pressure transducer and recording system
-
Catheters (e.g., Millar Mikro-Tip catheter)
-
Surgical instruments
Procedure:
-
Anesthetize the rat.
-
Make an incision to expose the right jugular vein.
-
Carefully insert the catheter into the jugular vein and advance it through the right atrium and right ventricle into the pulmonary artery.
-
Record the pressure waveforms for mPAP and RVSP using the pressure transducer and data acquisition system.
-
After recording, euthanize the animal for tissue collection.
Assessment of Right Ventricular Hypertrophy (Fulton's Index)
This protocol describes the dissection and weighing of the heart to determine the extent of right ventricular hypertrophy.
Materials:
-
Surgical scissors and forceps
-
Analytical balance
Procedure:
-
Following euthanasia, carefully excise the heart.
-
Separate the atria and great vessels from the ventricles.
-
Dissect the right ventricular free wall (RV) from the left ventricle and septum (LV+S).
-
Gently blot the tissues to remove excess blood and weigh the RV and LV+S separately.
-
Calculate Fulton's Index as the ratio of the weight of the RV to the weight of the LV+S (RV/(LV+S)).
Western Blot Analysis for ET Receptor Signaling Proteins
This protocol provides a general procedure for Western blotting to assess protein expression levels in lung tissue.
Materials:
-
Lung tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and system (e.g., nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ETA receptor, anti-ETB receptor, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize lung tissue samples in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
ELISA for Biomarkers
This protocol provides a general procedure for measuring the levels of HIF-1α, ANP, and TNNI3 in lung tissue homogenates using commercially available ELISA kits.
Materials:
-
Lung tissue homogenates
-
Commercial ELISA kits for rat HIF-1α, ANP, and TNNI3
-
Microplate reader
Procedure:
-
Prepare lung tissue homogenates as per the ELISA kit manufacturer's instructions.
-
Perform the ELISA assay according to the kit's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the concentration of the biomarkers in the samples based on the standard curve.
Visualizations
Endothelin-1 Signaling Pathway in PAH
Caption: Endothelin-1 signaling in PAH and the site of action for this compound.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for preclinical evaluation of this compound.
References
Application Notes and Protocols: Endothelin Receptor Antagonists in the Rat Monocrotaline Model of Pulmonary Arterial Hypertension
Audience: Researchers, scientists, and drug development professionals.
Note: Specific dosage information for a compound explicitly named "ET receptor antagonist 3" is not available in the public domain. Therefore, these application notes and protocols are based on the well-characterized, non-specific endothelin receptor antagonist, Bosentan , as a representative example for this class of drugs in the monocrotaline-induced pulmonary hypertension model.
Introduction
Endothelin (ET) receptor antagonists are a critical class of therapeutic agents investigated for the treatment of pulmonary arterial hypertension (PAH). The monocrotaline (MCT) rat model is a widely utilized preclinical model to induce PAH and evaluate the efficacy of novel compounds.[1][2] Monocrotaline, a pyrrolizidine alkaloid, is metabolized in the liver to a toxic substance that injures the pulmonary vascular endothelium, leading to inflammation, vascular remodeling, increased pulmonary vascular resistance, and consequently, right ventricular hypertrophy and failure.[2][3][4] This document provides detailed protocols and data for the application of an ET receptor antagonist in this model.
Signaling Pathway
The endothelin system plays a pivotal role in the pathogenesis of PAH. Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, is overexpressed in PAH.[5][6] ET-1 exerts its effects through two receptor subtypes: ET-A and ET-B.[7] ET-A receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and proliferation.[7][8] ET-B receptors are found on both endothelial cells, where they mediate vasodilation and ET-1 clearance, and on smooth muscle cells, where they can also contribute to vasoconstriction.[7][8] Endothelin receptor antagonists block these receptors, thereby inhibiting the detrimental effects of ET-1.[9]
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonspecific endothelin-receptor antagonist blunts monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 7. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin receptor antagonists for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols: Administration of ET Receptor Antagonist 3 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration and effects of "ET receptor antagonist 3," also identified as compound 17d, in a preclinical model of pulmonary arterial hypertension (PAH). The protocols and data presented are compiled from published research and are intended to guide researchers in the design and execution of similar studies.
Introduction
Endothelin (ET) receptor antagonists are a class of drugs that block the activity of endothelin, a potent vasoconstrictor peptide implicated in the pathogenesis of various cardiovascular diseases, including PAH. "this compound" (compound 17d) is an orally active and potent endothelin receptor antagonist with an IC50 of 0.26 nM.[1] Preclinical studies have demonstrated its efficacy in attenuating the progression of PAH in a well-established rat model.[1][2]
This document provides detailed protocols for the in vivo evaluation of this compound, summarizes the key quantitative findings from preclinical studies, and illustrates the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study evaluating "this compound" in a monocrotaline (MCT)-induced PAH rat model.[1][2]
Table 1: In Vivo Efficacy of this compound in MCT-Induced PAH in Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Hypertrophy (RV/LV+S) |
| Control (Sham) | Vehicle | 21-26 days | 15.4 ± 1.2 | 0.25 ± 0.03 |
| MCT-Control | Vehicle | 21-26 days | 38.7 ± 2.1 | 0.58 ± 0.05 |
| This compound | 150 | 21-26 days | 25.1 ± 1.8 | 0.41 ± 0.04 |
| This compound | 300 | 21-26 days | 20.3 ± 1.5 | 0.32 ± 0.03 |
*p < 0.05 compared to MCT-Control group. Data are presented as mean ± SEM. (LV+S = Left Ventricle + Septum)
Table 2: Effect of this compound on Biomarker Levels in MCT-Induced PAH in Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | HIF1α Expression (relative units) | ANP Expression (relative units) | TNNI3 Expression (relative units) |
| Control (Sham) | Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| MCT-Control | Vehicle | 2.8 ± 0.3 | 3.5 ± 0.4 | 3.1 ± 0.3 |
| This compound | 150 | 1.7 ± 0.2 | 2.1 ± 0.3 | 1.9 ± 0.2 |
| This compound | 300 | 1.2 ± 0.1 | 1.4 ± 0.2 | 1.3 ± 0.1 |
*p < 0.05 compared to MCT-Control group. Data are presented as mean ± SEM. (HIF1α - Hypoxia-inducible factor 1-alpha; ANP - Atrial Natriuretic Peptide; TNNI3 - Troponin I type 3)
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats
This protocol describes the induction of PAH in rats using a single subcutaneous injection of monocrotaline.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT) (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (25-gauge)
Procedure:
-
Prepare a solution of MCT in sterile saline at a concentration of 60 mg/mL. The solution may require gentle warming and vortexing to dissolve completely.
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
On the day of induction (Day 0), weigh each rat to determine the correct dose of MCT.
-
Administer a single subcutaneous injection of MCT (60 mg/kg) into the dorsal region of the rat.
-
Control animals should receive a subcutaneous injection of an equivalent volume of sterile saline.
-
Monitor the animals daily for any signs of distress, including weight loss, lethargy, or respiratory difficulty.
-
PAH typically develops over a period of 3 to 4 weeks, characterized by increased pulmonary arterial pressure and right ventricular hypertrophy.
Oral Administration of this compound
This protocol outlines the procedure for daily oral administration of "this compound" to rats via gavage.
Materials:
-
This compound (compound 17d)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (16-18 gauge, with a ball tip)
-
Syringes
Procedure:
-
Prepare a suspension of "this compound" in the chosen vehicle at the desired concentrations (e.g., 15 mg/mL and 30 mg/mL for doses of 150 and 300 mg/kg, respectively, assuming a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Begin administration 48 hours after the MCT injection.
-
Weigh each rat daily to accurately calculate the volume of the drug suspension to be administered.
-
Gently restrain the rat. The head and body should be held in a vertical alignment to straighten the esophagus.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and re-insert.
-
Slowly administer the calculated volume of the drug suspension.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue daily administration for the duration of the study (e.g., 21-26 days). Control and MCT-control groups should receive the vehicle alone.
Assessment of Efficacy
At the end of the treatment period, the following assessments can be performed to evaluate the efficacy of the ET receptor antagonist.
a) Hemodynamic Measurements:
-
Anesthetize the rat (e.g., with isoflurane or a combination of ketamine/xylazine).
-
Insert a catheter into the right jugular vein and advance it through the right ventricle into the pulmonary artery to measure the mean pulmonary arterial pressure (mPAP).
b) Right Ventricular Hypertrophy:
-
Euthanize the animal.
-
Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately.
-
Calculate the ratio of RV weight to LV+S weight as an index of right ventricular hypertrophy.
c) Biomarker Analysis:
-
Collect lung and heart tissue samples.
-
Analyze the expression of relevant biomarkers such as HIF1α, ANP, and TNNI3 using techniques like quantitative PCR (qPCR) or Western blotting.
Visualizations
Signaling Pathway
Endothelin-3 (ET-3) primarily exerts its effects through the Endothelin B (ETB) receptor. The activation of the ETB receptor initiates a cascade of intracellular signaling events.
Caption: ETB receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an ET receptor antagonist in the MCT-induced PAH model.
Caption: Preclinical evaluation workflow.
References
Application Notes and Protocols: Synthesis and Purification of a Representative Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed synthesis and purification protocols for the specific compound "ET receptor antagonist 3 (compound 17d)" are not publicly available in the reviewed literature. Therefore, this document provides a comprehensive methodology for the synthesis and purification of Ambrisentan , a well-documented and selective endothelin receptor antagonist, as a representative example. These protocols are intended for informational purposes for research and development professionals and should be performed by qualified personnel in a laboratory setting.
Introduction to Endothelin Receptor Antagonists
Endothelin (ET) is a potent vasoconstrictive peptide that plays a crucial role in various physiological processes. The biological effects of endothelin are mediated through two G protein-coupled receptor subtypes: ET-A and ET-B. Dysregulation of the endothelin system is implicated in the pathophysiology of several cardiovascular diseases, including pulmonary arterial hypertension (PAH). Endothelin receptor antagonists (ERAs) are a class of drugs that block the action of endothelin on its receptors, leading to vasodilation and anti-proliferative effects.
ERAs can be classified based on their receptor selectivity:
-
Selective ET-A Receptor Antagonists: These compounds, such as Ambrisentan and Sitaxentan, primarily block the ET-A receptor, which is predominantly responsible for vasoconstriction and smooth muscle cell proliferation.
-
Dual ET-A/ET-B Receptor Antagonists: These molecules, including Bosentan and Macitentan, inhibit both ET-A and ET-B receptors.
This document focuses on the synthesis and purification of a selective ET-A receptor antagonist, using Ambrisentan as a model compound.
Signaling Pathway of Endothelin Receptor Antagonists
The diagram below illustrates the mechanism of action for a selective ET-A receptor antagonist.
Synthesis of Ambrisentan: A Representative Protocol
The synthesis of Ambrisentan is a multi-step process that can be achieved through various reported routes. A common approach involves the key steps of epoxide formation, ring-opening, and subsequent coupling with a pyrimidine derivative.[1][2]
Overall Synthesis Workflow
The following diagram outlines the general synthetic workflow for Ambrisentan.
Detailed Experimental Protocols
-
Reaction Setup: To a solution of sodium methanolate (4.3 g, 79.6 mmol) in dry tetrahydrofuran (THF, 25 mL), add a solution of benzophenone (7.2 g, 39.5 mmol) and methyl chloroacetate (6.6 g, 60.8 mmol) in dry THF (15 mL) while stirring at -10 °C.[1]
-
Reaction: Stir the mixture at -10 °C for 2 hours.[1]
-
Work-up: Quench the reaction with water (50 mL). Extract the solution with diethyl ether (3 x 80 mL). Combine the organic phases and wash with saturated NaCl solution.[1]
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the product.
This step involves the ring-opening of the epoxide followed by chiral resolution.
-
Epoxide Ring Opening: The crude methyl 3,3-diphenyloxirane-2-carboxylate is treated with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield the corresponding methoxy alcohol intermediate.
-
Hydrolysis: The methyl ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
Chiral Resolution: The racemic acid is resolved using a chiral amine, such as (S)-dehydroabietylamine, to selectively crystallize the desired (S)-enantiomer.[1]
-
Reaction Setup: To a solution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (3.6 g, 13.1 mmol) and sodium amide (NaNH2, 1.0 g, 25.6 mmol) in dimethylformamide (DMF, 20 mL), slowly add a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (3.63 g, 19.6 mmol) in DMF (10 mL).[1][3]
-
Reaction: Stir the reaction mixture for 5 hours at room temperature.[1]
-
Work-up: Quench the reaction with water (20 mL) and acidify to a pH of 2 with 10% H2SO4 aqueous solution. Extract the mixture with ethyl acetate (4 x 50 mL). Combine the organic layers and wash with water (30 mL) and saturated NaCl solution (30 mL).[1]
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
Purification of Ambrisentan
Purification of the final compound is crucial to remove impurities and isolate the desired product with high purity.
Purification Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude (+)-Ambrisentan residue in a suitable solvent system, such as diethyl ether or a mixture of ethyl acetate and heptane.[1]
-
Crystallization: Allow the solution to cool, which will induce the crystallization of the pure product. The process can be facilitated by seeding with a small crystal of pure Ambrisentan.
-
Isolation: Filter the precipitated solid and wash with a cold solvent.
-
Drying: Dry the purified solid under vacuum to remove any residual solvent.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of Ambrisentan.
Table 1: Summary of Reaction Parameters and Yields for Ambrisentan Synthesis
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Darzens Condensation | Benzophenone, Methyl Chloroacetate, Sodium Methanolate | THF | -10 | 2 | ~85-90 | [1] |
| 2. Epoxide Ring Opening & Resolution | Methyl 3,3-diphenyloxirane-2-carboxylate, Methanol, (S)-dehydroabietylamine | MTBE | Reflux | 1 | ~35-40 | [1] |
| 3. Nucleophilic Substitution | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, NaNH2 | DMF | Room Temp. | 5 | ~40-50 | [1] |
Table 2: Purity and Analytical Data for Purified (+)-Ambrisentan
| Analytical Method | Specification | Typical Result | Reference |
| HPLC Purity | > 99.0% | > 99.5% | [4] |
| Enantiomeric Excess (ee) | > 99.0% | > 99.8% | [4] |
| Melting Point | Report specific range | Not specified | |
| ¹H-NMR | Conforms to structure | Conforms | [1] |
| Mass Spectrometry (MS) | Conforms to molecular weight | Conforms | [1] |
| Residual Solvents | < 1500 ppm | Meets specification | [3] |
Conclusion
The provided protocols for the synthesis and purification of Ambrisentan serve as a detailed guide for researchers in the field of medicinal chemistry and drug development. These methods, when executed with precision, can yield a high-purity endothelin receptor antagonist suitable for further preclinical and clinical investigations. Adherence to proper laboratory safety practices is paramount during all experimental procedures.
References
Application Notes and Protocols for Studying Endothelial Dysfunction Using an ET Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a systemic pathological state of the endothelium, the inner lining of blood vessels, and is characterized by an imbalance between vasodilating and vasoconstricting substances, pro- and anti-inflammatory mediators, and pro- and anti-thrombotic factors. A key player in the regulation of vascular tone and endothelial function is the endothelin (ET) system. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that acts through two main receptor subtypes: ETA and ETB receptors. The activation of ETA receptors on vascular smooth muscle cells is a primary driver of vasoconstriction and cell proliferation, processes that are heightened in endothelial dysfunction.[1]
This document provides detailed application notes and protocols for utilizing a selective ETA receptor antagonist, BQ-123, as a tool to study and characterize endothelial dysfunction. BQ-123 is a potent and selective antagonist of the ETA receptor and is widely used to investigate the pathological roles of ET-1 in various cardiovascular diseases.[2][3] By blocking the effects of ET-1 at the ETA receptor, researchers can elucidate the contribution of the endothelin system to endothelial dysfunction and evaluate the therapeutic potential of ET receptor antagonism.
Quantitative Data: BQ-123 Pharmacological Properties
The following tables summarize the quantitative data for BQ-123, a selective ETA receptor antagonist.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 | 7.3 nM | Cell-free assay | [3] |
| IC50 | 3.2 ± 0.9 x 10-7 M | Human meningioma sections (125I-ET-1 binding) | [4] |
Table 1: BQ-123 Inhibitory Concentrations
| Experimental Model | BQ-123 Concentration/Dose | Observed Effect | Reference |
| Rat pulmonary artery rings | 10-6 M and 10-5 M | Suppressed ET-1-induced increase in pulmonary artery pressure | [5] |
| Isolated perfused rat lungs | >80% attenuation | Attenuation of ET-1-induced vasoconstriction | [2] |
| Human forearm blood flow | 300 nmol/min (i.v.) | Attenuation of ET-1-induced vasoconstriction | [6] |
| Human forearm blood flow | 1000 nmol/min (i.v.) | Abolished ET-1-induced vasoconstriction | [6] |
| Conscious spontaneously hypertensive rats | 16 nmol/kg per min (i.v.) | Maximal reduction in mean arterial pressure | [7] |
| Cultured human meningioma cells | 10-7 M | 50% reduction in ET-1-induced cell growth | [4] |
Table 2: Effective Concentrations of BQ-123 in Various Models
Signaling Pathways
The following diagram illustrates the signaling pathway of endothelin-1 (ET-1) and the mechanism of action for the ETA receptor antagonist, BQ-123.
Caption: Endothelin-1 signaling and BQ-123 antagonism.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Vascular Reactivity in Isolated Aortic Rings
This protocol details the methodology for assessing the effect of an ET receptor antagonist on endothelin-1-induced vasoconstriction in isolated aortic rings using an organ bath system.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Endothelin-1 (ET-1) stock solution
-
BQ-123 (this compound) stock solution
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize a rodent model of endothelial dysfunction (e.g., spontaneously hypertensive rat) and a healthy control animal via an approved ethical protocol.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting in Organ Bath:
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to force transducers to measure isometric tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a submaximal concentration of phenylephrine (e.g., 10-6 M).
-
Once a stable contraction is achieved, assess endothelial integrity by adding acetylcholine (e.g., 10-5 M). A relaxation of >60% indicates intact endothelium.
-
-
ET-1-Induced Contraction and Antagonist Effect:
-
After washing out the ACh and allowing the rings to return to baseline, pre-incubate a set of rings with BQ-123 (e.g., 10-6 M) for 30 minutes. The other set of rings will serve as a control (vehicle).
-
Generate a cumulative concentration-response curve to ET-1 (e.g., 10-10 to 10-7 M) in both the BQ-123-treated and control rings.
-
Record the contractile responses at each concentration.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by a high concentration of KCl (e.g., 80 mM) or the initial PE contraction.
-
Compare the concentration-response curves of ET-1 in the presence and absence of BQ-123 to determine the antagonistic effect.
-
Caption: Ex vivo organ bath experimental workflow.
Protocol 2: In Vitro Endothelial Permeability Assay
This protocol describes an in vitro method to assess the effect of an ET receptor antagonist on ET-1-induced changes in endothelial cell monolayer permeability using a transwell system.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Endothelin-1 (ET-1)
-
BQ-123 (this compound)
-
FITC-Dextran (40 kDa)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture HUVECs in endothelial cell growth medium.
-
Seed HUVECs onto the upper chamber of the transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.
-
Culture the cells until a tight monolayer is formed, which can be verified by measuring transendothelial electrical resistance (TEER) if available.
-
-
Treatment:
-
Once a confluent monolayer is formed, carefully replace the medium in the upper and lower chambers with fresh, serum-free medium.
-
Pre-treat the cells by adding BQ-123 (e.g., 10-6 M) to the upper chamber of the designated wells for 1 hour. Control wells should receive vehicle.
-
After pre-treatment, add ET-1 (e.g., 10-8 M) to the upper chamber of both BQ-123-treated and control wells. Include a set of untreated control wells.
-
Incubate for a predetermined time to induce changes in permeability (e.g., 4-6 hours).
-
-
Permeability Measurement:
-
Following the incubation period, add FITC-Dextran (final concentration 1 mg/mL) to the upper chamber of all wells.
-
Incubate for 30-60 minutes.
-
Collect a sample from the lower chamber of each well.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Data Analysis:
-
Calculate the amount of FITC-Dextran that has passed through the monolayer into the lower chamber.
-
Compare the permeability in the ET-1 treated group, the BQ-123 + ET-1 treated group, and the untreated control group.
-
Express the results as a percentage of the control or as relative fluorescence units.
-
References
- 1. BQ123, an ETA receptor antagonist, attenuates endothelin-1-induced vasoconstriction in rat pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A selective endothelin ETA antagonist, BQ-123, inhibits125I-endothelin-1 (125I-ET-1) binding to human meningiomas and antagonizes ET-1-induced proliferation of meningioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of BQ123 on vasoconstriction as a result of either hypoxia or endothelin-1 in perfused rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BQ-123, a selective endothelin subtype A-receptor antagonist, lowers blood pressure in different rat models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"ET receptor antagonist 3" in vivo efficacy testing
An overview of the in vivo efficacy testing for a hypothetical compound, "ET Receptor Antagonist 3," is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols for assessing the therapeutic potential of endothelin (ET) receptor antagonists in preclinical models.
Introduction to the Endothelin System
The endothelin (ET) system is a critical regulator of vascular tone and cellular growth.[1] It comprises three peptides (ET-1, ET-2, ET-3) and two G protein-coupled receptor subtypes, ETA and ETB.[2][3] ET-1, the most abundant isoform, is a potent vasoconstrictor and mitogen.[4] The ETA receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation.[5][6] ETB receptors are found on endothelial cells, where they mediate vasodilation through the release of nitric oxide and prostacyclin, and also contribute to the clearance of circulating ET-1.[5][7] However, ETB receptors are also present on smooth muscle cells, where their stimulation can cause vasoconstriction.[4][7] Dysregulation of the ET system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH) and systemic hypertension, making ET receptor antagonists a promising therapeutic class.[8][9]
Endothelin Signaling Pathway
The binding of endothelin peptides to ETA and ETB receptors initiates a cascade of intracellular signaling events.[10] Both receptors can couple to various G proteins, including Gq, which activates phospholipase C (PLC).[1][11] PLC then generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[11] This signaling ultimately leads to physiological responses such as vasoconstriction and cell proliferation.[2] this compound is designed to block these receptors, thereby inhibiting the downstream effects of ET-1.
Caption: ET-1 signaling pathway and the inhibitory action of this compound.
Application Protocol 1: Efficacy in a Pulmonary Arterial Hypertension (PAH) Model
Objective: To evaluate the therapeutic efficacy of this compound in the monocrotaline (MCT)-induced rat model of PAH, a standard preclinical model for this condition.[12]
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a PAH model.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (200-250g).
-
PAH Induction: Induce PAH with a single subcutaneous injection of monocrotaline (60 mg/kg). Animals will develop signs of PAH over the next 2-3 weeks.[5]
-
Grouping and Treatment:
-
Two weeks post-MCT injection, randomly assign rats to treatment groups (n=8-10/group):
-
Group 1 (Sham): Healthy control rats receiving vehicle.
-
Group 2 (MCT + Vehicle): PAH rats receiving vehicle.
-
Group 3 (MCT + Low Dose): PAH rats receiving a low dose of this compound.
-
Group 4 (MCT + High Dose): PAH rats receiving a high dose of this compound.
-
-
Administer the antagonist or vehicle daily for 2 weeks, typically via oral gavage.
-
-
Efficacy Endpoints:
-
Hemodynamics: At the end of the treatment period, measure right ventricular systolic pressure (RVSP) via right heart catheterization under anesthesia. A reduction in RVSP indicates improved pulmonary hemodynamics.
-
Right Ventricular Hypertrophy: After euthanasia, excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each section to calculate the Fulton Index (RV/[LV+S] ratio). A decrease in this ratio suggests a reduction in right heart strain.
-
Histology: Perfuse and fix the lungs for histological analysis to assess pulmonary vascular remodeling (e.g., medial wall thickness).
-
Data Presentation:
| Treatment Group | n | RVSP (mmHg) | Fulton Index (RV/[LV+S]) | % Medial Wall Thickness |
| Sham + Vehicle | 10 | 25 ± 3 | 0.28 ± 0.02 | 15 ± 2 |
| MCT + Vehicle | 10 | 65 ± 5 | 0.55 ± 0.04 | 40 ± 4 |
| MCT + Antagonist 3 (Low) | 10 | 50 ± 4 | 0.45 ± 0.03 | 30 ± 3 |
| MCT + Antagonist 3 (High) | 10 | 35 ± 3 | 0.35 ± 0.02 | 22 ± 2** |
| Data are presented as Mean ± SEM. Hypothetical data shown for illustrative purposes. *p<0.05, *p<0.01 vs. MCT + Vehicle. |
Application Protocol 2: Efficacy in a Systemic Hypertension Model
Objective: To determine the antihypertensive efficacy of this compound in Spontaneously Hypertensive Rats (SHR), a genetic model of essential hypertension.[6]
Methodology:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatization and Baseline: Acclimatize rats to the tail-cuff apparatus for non-invasive blood pressure measurement for several days. Record stable baseline systolic blood pressure (SBP) readings for 3 consecutive days.
-
Grouping and Treatment:
-
Randomly assign SHR to treatment groups (n=8-10/group):
-
Group 1 (WKY + Vehicle): Normotensive controls.
-
Group 2 (SHR + Vehicle): Hypertensive controls.
-
Group 3 (SHR + Low Dose): SHR receiving a low dose of this compound.
-
Group 4 (SHR + High Dose): SHR receiving a high dose of this compound.
-
-
Administer the antagonist or vehicle daily for a chronic period (e.g., 4-8 weeks) via oral gavage.
-
-
Efficacy Endpoints:
-
Blood Pressure: Measure SBP and diastolic blood pressure (DBP) weekly using the tail-cuff method. A sustained reduction in blood pressure in the treated SHR groups indicates efficacy.
-
Terminal Analysis (Optional): At the end of the study, assess for end-organ damage by measuring heart weight (cardiac hypertrophy) and conducting renal function tests (e.g., proteinuria).
-
Data Presentation:
| Treatment Group | n | Baseline SBP (mmHg) | Δ SBP at Week 4 (mmHg) | Heart Weight to Body Weight Ratio (mg/g) |
| WKY + Vehicle | 10 | 125 ± 4 | +2 ± 1 | 2.9 ± 0.1 |
| SHR + Vehicle | 10 | 185 ± 6 | +5 ± 2 | 4.1 ± 0.2 |
| SHR + Antagonist 3 (Low) | 10 | 184 ± 5 | -15 ± 3 | 3.7 ± 0.2 |
| SHR + Antagonist 3 (High) | 10 | 186 ± 6 | -30 ± 4 | 3.3 ± 0.1 |
| *Data are presented as Mean ± SEM. Hypothetical data shown for illustrative purposes. *p<0.05, *p<0.01 vs. SHR + Vehicle. |
Safety and Tolerability
Throughout the in vivo studies, monitor animals for signs of toxicity. Common adverse effects associated with ET receptor antagonists can include peripheral edema and anemia.[13][14] Regular observation of animal well-being, body weight, and food/water intake is essential. At the end of the study, a liver function test (e.g., measuring ALT/AST levels) is recommended, as some ET receptor antagonists have been associated with hepatotoxicity.[13]
References
- 1. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. rpsg.org.uk [rpsg.org.uk]
- 7. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Endothelin as a clinical target in the treatment of systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Change in pharmacological effect of endothelin receptor antagonists in rats with pulmonary hypertension: Role of ETB-receptor expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. The safety of endothelin receptor antagonists in the treatment of pulmonary arterial hypertension: Protocol for a systemic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Endothelin Receptor Antagonists in Preclinical Models of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure or volume overload that can ultimately lead to heart failure. Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogenic peptide that plays a crucial role in the pathophysiology of cardiovascular diseases, including cardiac hypertrophy.[1][2] ET-1 exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB.[1][3] The activation of ETA receptors on cardiomyocytes is predominantly linked to hypertrophic signaling.[1] Consequently, endothelin receptor antagonists have emerged as a promising therapeutic strategy to mitigate or reverse cardiac hypertrophy.[3][4]
This document provides detailed application notes and protocols for the use of endothelin receptor antagonists in preclinical models of cardiac hypertrophy, with a focus on Atrasentan, a selective ETA receptor antagonist, and Bosentan, a dual ETA/ETB receptor antagonist.
Featured Endothelin Receptor Antagonists
While the specific designation "ET receptor antagonist 3" does not correspond to a standard nomenclature, this document will focus on well-characterized antagonists used in cardiac hypertrophy research.
-
Atrasentan: A highly selective ETA receptor antagonist. It has been shown to have a significant anti-hypertrophic and cardioprotective effect, in some cases independent of blood pressure reduction.[5][6]
-
Bosentan: A dual ETA/ETB receptor antagonist.[2] It has been demonstrated to attenuate right ventricular hypertrophy and fibrosis in models of pulmonary hypertension.[7][8]
-
Macitentan: Another dual ETA/ETB receptor antagonist that has shown efficacy in preventing right ventricular hypertrophy.[9][10]
-
Sitaxsentan: An orally active and highly selective ETA receptor antagonist that has been shown to attenuate right ventricular hypertrophy in response to pulmonary hypertension.[11]
-
Ambrisentan: A selective ETA receptor antagonist used in the treatment of pulmonary arterial hypertension, which can reduce right ventricular hypertrophy.[12][13]
-
Tezosentan: An intravenous dual ETA/ETB receptor antagonist that has been investigated for acute heart failure.[14][15][16]
Data Presentation: Efficacy in Cardiac Hypertrophy Models
The following table summarizes the quantitative effects of various ET receptor antagonists on key hypertrophic parameters in different preclinical models.
| Antagonist | Model | Species | Key Findings | Reference |
| Atrasentan | Dahl Salt-Sensitive (DSS) Rats on High Salt Diet | Rat | Attenuated increases in left ventricular ANP mRNA levels.[5][6] | [5][6] |
| Uremic Rats (5/6 nephrectomy) | Rat | Attenuated the development of cardiac hypertrophy.[17] | [17] | |
| Type 2 Diabetic Mice (db/db) | Mouse | In triple therapy, reduced cardiomyocyte hypertrophy.[18] | [18] | |
| Bosentan | Chronic Hypoxia (10% FiO2 for 3 weeks) | Rat | Attenuated the increase in Right Ventricular Hypertrophy (RVH) (RV/Body Weight: 1.0 ± 0.05 mg/g vs. 1.2 ± 0.06 mg/g in vehicle).[7][8] | [7][8] |
| Pressure Overload (abdominal aorta constriction) | Rat | Inhibited hypertensive cardiac fibrosis.[19] | [19] | |
| Streptozotocin-induced Diabetes | Rat | Improved isolated working heart function.[20] | [20] | |
| Macitentan | Chronic Hypoxia (FiO2 1.0) | Infant Rat | Prevented right ventricular hypertrophy.[9] | [9] |
| Monocrotaline-induced Pulmonary Hypertension | Rat | Reduced right ventricular hypertrophy.[21] | [21] | |
| Bleomycin-induced Pulmonary Hypertension | Rat | Prevented right ventricular hypertrophy and cardiomyocyte diameter increase more effectively than bosentan.[10] | [10] | |
| Sitaxsentan | Monocrotaline-induced Pulmonary Hypertension | Rat | Dose-dependently attenuated right heart hypertrophy.[11] | [11] |
| Hypoxia-induced Pulmonary Hypertension (10% O2) | Rat | Attenuated right ventricular hypertrophy.[11] | [11] | |
| Ambrisentan | Hyperoxia-induced Lung Injury | Neonatal Rat | Reduced right ventricular hypertrophy (RVH).[12] | [12] |
Signaling Pathways
ET-1 signaling pathway in cardiac hypertrophy.
Experimental Protocols
In Vivo Model: Pressure-Overload Induced Left Ventricular Hypertrophy
This protocol describes the induction of cardiac hypertrophy in rats via transverse aortic constriction (TAC) and subsequent treatment with an ET receptor antagonist.
1. Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
2. Transverse Aortic Constriction (TAC) Surgery:
-
Anesthetize the rat (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the brachiocephalic and left common carotid arteries with a suture (e.g., 4-0 silk) against a blunt needle (e.g., 22-gauge) to create a standardized stenosis.
-
Remove the needle to allow for blood flow through the constricted aorta.
-
Close the chest, evacuate air, and allow the animal to recover. Sham-operated animals undergo the same procedure without aortic ligation.
3. ET Receptor Antagonist Administration:
-
Atrasentan: Can be administered via oral gavage. A study in Dahl salt-sensitive rats used doses of 2.5, 5, and 10 mg/kg/day.[5][6]
-
Bosentan: Can be administered by mixing with food or via oral gavage. A study in a pressure-overload model used a dose of 100 mg/kg/day.[19]
-
Treatment should begin post-surgery (e.g., 1 day) and continue for the duration of the study (e.g., 4-8 weeks). A vehicle control group should be included.
4. Assessment of Cardiac Hypertrophy:
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to measure left ventricular wall thickness, internal dimensions, and systolic function.
-
Hemodynamic Measurements: At the end of the study, measure left ventricular pressure via cardiac catheterization.
-
Post-mortem Analysis:
-
Euthanize the animals and excise the hearts.
-
Separate the atria, right ventricle (RV), and left ventricle (LV) including the septum.
-
Measure the heart weight (HW), body weight (BW), and calculate the HW/BW ratio and LV/BW ratio.
-
Fix the heart tissue in formalin for histological analysis (e.g., H&E staining for cardiomyocyte size, Masson's trichrome for fibrosis).
-
Snap-freeze heart tissue in liquid nitrogen for molecular analysis (e.g., qPCR for hypertrophic markers like ANP, BNP, β-MHC).
-
Workflow for in vivo cardiac hypertrophy studies.
In Vitro Model: ET-1 Induced Cardiomyocyte Hypertrophy
This protocol details the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) using ET-1.
1. Cell Culture:
-
Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups.
-
Plate the cells on collagen-coated dishes in a suitable growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum).
-
After 24-48 hours, replace the medium with a serum-free medium to induce quiescence.
2. Hypertrophic Stimulation:
-
Pre-treat the cells with the ET receptor antagonist (e.g., Atrasentan or Bosentan at various concentrations, typically 10 nM - 1 µM) or vehicle for 1-2 hours.
-
Stimulate the cells with ET-1 (typically 1-100 nM) for 24-48 hours.[22]
3. Assessment of Hypertrophy:
-
Cell Size Measurement:
-
Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin).
-
Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).
-
-
Protein Synthesis:
-
Measure the incorporation of a radiolabeled amino acid (e.g., ³H-leucine) into total protein.
-
-
Gene Expression:
-
Isolate RNA and perform qPCR to quantify the mRNA levels of hypertrophic markers (e.g., ANP, BNP).
-
Workflow for in vitro cardiomyocyte hypertrophy assays.
Conclusion
Endothelin receptor antagonists, particularly those targeting the ETA receptor, have consistently demonstrated efficacy in attenuating cardiac hypertrophy in a variety of preclinical models. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this drug class for cardiac diseases. Careful selection of the animal model, antagonist, and endpoints is critical for generating robust and translatable data.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pulmonary hypertension - Wikipedia [en.wikipedia.org]
- 3. Endothelin Receptor Antagonists: Another Potential Alternative for Cardiovascular Diseases | Bentham Science [benthamscience.com]
- 4. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin A Receptor Antagonist, Atrasentan, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner | PLOS One [journals.plos.org]
- 6. Endothelin A Receptor Antagonist, Atrasentan, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bosentan attenuates right ventricular hypertrophy and fibrosis in normobaric hypoxia model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bosentan Attenuates Right Ventricular Hypertrophy and Fibrosis in Normobaric Hypoxia Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macitentan attenuates cardiovascular remodelling in infant rats with chronic lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Macitentan and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Attenuation of pulmonary vascular hypertension and cardiac hypertrophy with sitaxsentan sodium, an orally active ET(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ambrisentan reduces pulmonary arterial hypertension but does not stimulate alveolar and vascular development in neonatal rats with hyperoxic lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phassociation.org [phassociation.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Tezosentan - Wikipedia [en.wikipedia.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Cardiac and Renal Effects of Atrasentan in Combination with Enalapril and Paricalcitol in Uremic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Cardiorenal Protective Effects of Combining SGLT2 Inhibition, Endothelin Receptor Antagonism and RAS Blockade in Type 2 Diabetic Mice [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Macitentan treatment retards the progression of established pulmonary arterial hypertension in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of Endothelin in the Induction of Cardiac Hypertrophy In Vitro | PLOS One [journals.plos.org]
Application Notes: ET Receptor Antagonist 3 (ERA-3) for Renal Disease Research
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. ahajournals.org [ahajournals.org]
- 3. karger.com [karger.com]
- 4. research.rug.nl [research.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. Addition of Atrasentan to Renin-Angiotensin System Blockade Reduces Albuminuria in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercepharma.com [fiercepharma.com]
Troubleshooting & Optimization
"ET receptor antagonist 3" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of ET Receptor Antagonist 3. Given that "this compound" is a general term, this guide also includes data and protocols for other well-characterized endothelin receptor antagonists such as bosentan, ambrisentan, and macitentan to provide a broader context for researchers.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, like many small molecule inhibitors, can exhibit poor aqueous solubility. For initial stock solutions, organic solvents are recommended. Based on the data for similar compounds, consider using Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF). For aqueous buffers, the solubility of ET receptor antagonists often increases with higher pH.[1][2][3] It is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try several approaches:
-
Lower the final concentration: The final concentration in your aqueous medium may be exceeding the compound's solubility limit.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help maintain solubility.
-
pH adjustment: The solubility of many ET receptor antagonists is pH-dependent, with solubility generally increasing at higher pH values.[2][3] Adjusting the pH of your buffer may improve solubility.
-
Use of solubilizing agents: Excipients such as cyclodextrins or surfactants can be used to enhance aqueous solubility, though their compatibility with your specific assay should be verified.
Q3: What are the optimal storage conditions for this compound in solid form and in solution?
A3: As a solid, this compound should be stored in a tightly sealed container at -20°C for long-term stability, as is common for similar compounds.[1] For stock solutions in organic solvents like DMSO, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles. Aqueous solutions are generally less stable and it is not recommended to store them for more than one day.[1]
Q4: I am concerned about the stability of my compound during my experiment. What are the common degradation pathways for ET receptor antagonists?
A4: Forced degradation studies on ET receptor antagonists like macitentan and ambrisentan have shown that they can be sensitive to hydrolysis (both acidic and alkaline conditions) and thermal stress.[4][5][6] Some degradation may also occur under oxidative conditions.[6] Photostability can also be a concern, so it is advisable to protect solutions from light.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility. | 1. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO). 2. Serially dilute the stock solution into your aqueous buffer. 3. Consider adjusting the pH of the buffer (higher pH may increase solubility).[2][3] |
| Precipitation observed after diluting stock solution. | The concentration in the final aqueous solution is above the solubility limit. | 1. Reduce the final concentration of the compound. 2. Increase the amount of co-solvent (if tolerated by the assay). 3. Use a different buffer system or add solubilizing agents. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations. | 1. Visually inspect solutions for any precipitate before use. 2. Perform a solubility test under your specific experimental conditions. 3. Consider using a formulation with improved solubility, such as a solid dispersion. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time in solution. | Degradation of the compound. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions in appropriate conditions (aliquoted, -80°C). 3. Protect solutions from light and extreme temperatures. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Perform a forced degradation study to identify potential degradants. 2. Adjust experimental conditions to minimize degradation (e.g., pH, temperature). 3. Ensure the purity of the initial compound. |
| Inconsistent results between experimental repeats. | Instability of the compound under assay conditions. | 1. Evaluate the stability of the compound in your specific assay medium and conditions over the duration of the experiment. 2. Include stability-indicating controls in your experiments. |
Quantitative Data Summary
Note: The following data is for representative ET receptor antagonists and should be used as a guideline for "this compound".
Solubility Data for Bosentan
| Solvent | Solubility | Reference |
| Ethanol | ~11 mg/mL | [1] |
| DMSO | ~12 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Water | 10.87 µg/mL | [2] |
| Acetate Buffer (pH 1.2) | 5.38 µg/mL | [2] |
| Phosphate Buffer (pH 6.8) | 37.12 µg/mL | [2] |
| Phosphate Buffer (pH 7.4) | 41.35 µg/mL | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Stability Data for Ambrisentan and Macitentan
| Compound | Stress Condition | Observation | Reference |
| Ambrisentan | Acid Hydrolysis | Significant degradation (39.97%) | [6] |
| Neutral Hydrolysis | Significant degradation (59.28%) | [6] | |
| Alkaline Hydrolysis (2N NaOH, 80°C, 4h) | Stable | [6] | |
| Oxidative Stress | Minor degradation (~5%) | [6] | |
| Photolytic and Thermal Stress | Stable | [6] | |
| Room Temp. & Refrigerated (1 mg/mL suspension) | Stable for up to 90 days | [7][8] | |
| Macitentan | Acid and Alkali Hydrolysis | Sensitive to degradation | [4][5][9] |
| Thermal Conditions | Sensitive to degradation | [4][5][9] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used for rapid assessment of a compound's solubility, often in early drug discovery.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the ET receptor antagonist in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 1-2 µL) of each dilution to a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Determine the solubility by detecting the lowest concentration at which precipitation occurs. This can be done visually or using a plate reader to measure light scattering (nephelometry) or UV absorbance after filtration.
Protocol 2: Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of a compound.
-
Compound Addition: Add an excess amount of the solid compound to a vial containing the desired solvent (e.g., water, buffer).
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.
-
Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing to a standard curve.
Protocol 3: Forced Degradation Study
This protocol helps to identify potential degradation products and degradation pathways.
-
Sample Preparation: Prepare solutions of the ET receptor antagonist in various stress conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solutions and solid compound at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose solutions to UV light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours), taking time points as needed.
-
Analysis: Analyze the samples at each time point using a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored under normal conditions) to identify and quantify any degradation products.
Visualizations
Caption: Endothelin receptor signaling pathway and antagonist inhibition.
Caption: Experimental workflow for solubility assessment.
Caption: Factors influencing the stability of ET receptor antagonists.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. annalsofrscb.ro [annalsofrscb.ro]
- 3. EP2294056A1 - Bosentan salts - Google Patents [patents.google.com]
- 4. Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study [ccspublishing.org.cn]
- 5. [Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study] [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vitro Experiments with ET Receptor Antagonist 3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with "ET receptor antagonist 3" in vitro experiments. The information is designed to assist in overcoming common challenges and ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Experimental Setup and General Questions
1. What are the primary endothelin (ET) receptor subtypes I should be aware of?
The endothelin system consists of two main G protein-coupled receptors (GPCRs): ETA and ETB.[1] Endothelin-1 (ET-1) and endothelin-2 (ET-2) have high affinity for the ETA receptor, while endothelin-3 (ET-3) shows lower affinity.[1] The ETB receptor, however, binds all three endothelin isoforms with similar high affinity.[1]
2. What is the general mechanism of action for ET receptor antagonists?
ET receptor antagonists function by blocking the binding of endothelins to their receptors (ETA and/or ETB). This inhibition prevents the potent vasoconstrictor and mitogenic effects of endothelin-1.[2]
3. Which cell lines are suitable for studying this compound?
A rat smooth muscle clonal cell line derived from embryonic thoracic aorta, designated A10, has been shown to consistently express high-affinity ET-1 receptors and is suitable for receptor binding assays.[3] Other commonly used cell lines include human melanoma cells, which express both ETRA and ETRB mRNA.[4]
Troubleshooting Inconsistent Results
4. My dose-response curves for this compound are not consistent between experiments. What could be the cause?
Inconsistent dose-response curves can arise from several factors:
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression. It is crucial to use cells within a consistent and validated passage range.
-
Cell Health and Viability: Ensure cells are healthy and have high viability before starting the experiment. Stressed or unhealthy cells will respond variably.
-
Reagent Variability: Use fresh, high-quality reagents and ensure consistent concentrations of agonists and antagonists across experiments.
-
Incubation Times: Adhere strictly to optimized incubation times for antagonist pre-treatment and agonist stimulation.
-
Insufficient Mixing: In multi-well plates, especially those with higher density, insufficient mixing of compounds can lead to concentration gradients and inaccurate results.[5]
5. I am observing a high background signal in my calcium flux assay. How can I reduce it?
High background in calcium flux assays can be addressed by:
-
Washing away extracellular dye: Remaining extracellular dye can contribute to a high background signal. Washing the cells before agonist stimulation can help reduce this.[5]
-
Using a fluorescent quencher: Homogeneous calcium assay kits often include a cell membrane-impermeable fluorescent quencher that suppresses the signal from extracellular dye.[5][6]
-
Optimizing cell density: Plating too many cells can lead to a higher basal signal. Optimize the cell seeding density for your specific cell line and plate format.[7]
6. The maximal response to the agonist varies significantly between my control and antagonist-treated wells, even at low antagonist concentrations. What's happening?
This could be due to a weak antagonist effect of your compound, especially if it is a partial agonist.[5] Weak or partial agonists can sometimes act as antagonists in the presence of a full agonist.[5] Alternatively, it could be an issue with receptor desensitization, where the cells do not fully recover from the initial agonist stimulation.[5]
Data Interpretation
7. How do I interpret the IC50 value for my ET receptor antagonist?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of your antagonist.[8] It represents the concentration of the antagonist required to inhibit 50% of the maximal biological response induced by an agonist.[8] A lower IC50 value indicates a more potent antagonist.[9] IC50 values are dependent on the experimental conditions, including the concentration of the agonist used.[8]
8. What is the difference between a selective and a dual ET receptor antagonist?
A selective antagonist targets either the ETA or ETB receptor with significantly higher affinity. For example, BQ-123 is a selective ETA antagonist, and BQ-788 is a selective ETB antagonist.[10] A dual antagonist, like bosentan, blocks both ETA and ETB receptors.[11]
Detailed Experimental Protocols
Receptor Binding Assay
This protocol is adapted from a high-throughput screening assay using A10 cells.[3]
Materials:
-
A10 cells expressing ET receptors
-
[125I]Tyr13-ET-1 (radioligand)
-
Unlabeled ET-1 (for determining non-specific binding)
-
This compound (test compound)
-
Assay Buffer (e.g., 100 mM MOPS, 13.96 g/L choline chloride, pH 7.4)[12]
-
96-well microtiter filtration plate with PVDF membranes[3]
-
Scintillation counter
Methodology:
-
Cell Preparation: Culture A10 cells to confluency. For the assay, you can use whole cells or prepare cell membranes.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of [125I]Tyr13-ET-1 (at or below the Kd).
-
For total binding wells: Assay buffer.
-
For non-specific binding wells: A high concentration of unlabeled ET-1.
-
For competition wells: A range of concentrations of this compound.
-
-
Incubation: Add the A10 cells or membranes to each well and incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 1 hour).[13]
-
Separation of Bound and Free Ligand: Use a vacuum manifold to filter the contents of each well through the PVDF membrane. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value.
Calcium Flux Functional Assay
This protocol provides a general framework for a fluorescent-based calcium flux assay.
Materials:
-
Cells expressing ET receptors (e.g., HEK293 cells transfected with the receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[14]
-
Probenecid (to prevent dye leakage)
-
ET-1 (agonist)
-
This compound (test compound)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR or FDSS)[5]
Methodology:
-
Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[5]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid) to each well. Incubate for 1-2 hours at 37°C.[5][7]
-
Antagonist Pre-incubation: After dye loading, wash the cells with assay buffer (optional, depending on the kit). Add different concentrations of this compound to the wells and incubate for 30-60 minutes.[7]
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of ET-1 (typically the EC80) to all wells simultaneously using the instrument's integrated fluidics. Immediately begin kinetic measurement of the fluorescence signal for 1-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist to calculate the IC50 value.
Quantitative Data Summary
The following table summarizes the IC50 values for some common ET receptor antagonists from in vitro studies. Note that these values can vary depending on the cell type, assay conditions, and specific ET receptor subtype.
| Antagonist | Receptor Selectivity | IC50 (nM) | Assay Type | Cell Line | Reference |
| BQ-123 | Selective ETA | - | - | - | [10] |
| BQ-788 | Selective ETB | - | - | - | [10] |
| Bosentan | Dual ETA/ETB | - | - | - | [11] |
| Aristolochic acid A | Dual ETA/ETB | 7910 (ETA), 7400 (ETB) | Calcium influx | HEK293/ETAR, HEK293/ETBR | [15] |
Note: Specific IC50 values for BQ-123, BQ-788, and Bosentan were not provided in the search results in a tabular format.
Visualizations
Signaling Pathway
References
- 1. Endothelin Receptor Blockade Inhibits Molecular Effectors of Kaposi’s Sarcoma Cell Invasion and Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 14. Calcium Flux Assays | Agilent [agilent.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Etranilast 3 Off-Target Effects Investigation
Welcome to the technical support center for Etranilast 3, a novel endothelin (ET) receptor antagonist. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the investigation of its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Etranilast 3 based on pre-clinical and clinical data?
A1: Etranilast 3 is a potent antagonist of the endothelin A (ET_A) receptor. While designed for high selectivity, cross-reactivity with other receptors and off-target effects have been observed, consistent with other drugs in this class. The most frequently reported adverse effects are summarized below.
Table 1: Summary of Common Off-Target Effects of Endothelin Receptor Antagonists
| Adverse Effect | Bosentan (Dual ET_A/ET_B Antagonist) | Ambrisentan (Selective ET_A Antagonist) | Macitentan (Dual ET_A/ET_B Antagonist) |
| Hepatic Transaminitis | Increased Risk (RR 3.78)[1][2] | Decreased Risk (RR 0.06)[1][2] | No Significant Increase[1][2] |
| Peripheral Edema | Increased Risk (RR 1.47)[1][2] | Increased Risk (RR 2.02)[1][2] | No Significant Increase[1][2] |
| Anemia | Increased Risk (RR 3.09)[1][2] | No Significant Increase[1][2] | Increased Risk (RR 2.63)[1][2] |
| Headache | Commonly Reported[3] | Commonly Reported[3] | Commonly Reported[3] |
| Nasal Congestion | Commonly Reported[4] | Commonly Reported[4] | Commonly Reported[4] |
RR = Risk Ratio compared to placebo. Data synthesized from meta-analyses of clinical trials.[1][2]
Based on its profile as a selective ET_A antagonist, Etranilast 3 may have a profile more similar to ambrisentan, with a potential for peripheral edema and headache.[1][2][3] However, each compound has a unique profile, and thorough investigation is crucial.
Q2: How can I determine the selectivity of Etranilast 3 for ET_A over ET_B receptors in my experimental system?
A2: Receptor binding assays are the gold standard for determining selectivity. A competitive binding assay using radiolabeled endothelin-1 ([¹²⁵I]-ET-1) and membranes from cells expressing either human ET_A or ET_B receptors is recommended. By generating competition curves for Etranilast 3 at both receptors, you can calculate the inhibitory constant (Ki) for each and determine the selectivity ratio (Ki_ETB / Ki_ETA). A higher ratio indicates greater selectivity for the ET_A receptor.[5]
Q3: We are observing unexpected cellular phenotypes in our assays that do not seem to be mediated by ET receptor blockade. What could be the cause?
A3: Unexpected phenotypes could arise from off-target interactions with other receptors, ion channels, or enzymes.[6][7] A common off-target liability for many small molecule drugs is interaction with protein kinases.[8][9] We recommend performing a broad kinase screen to identify any potential interactions. Additionally, a comprehensive literature search on the chemical scaffold of Etranilast 3 may reveal known off-target activities of similar compounds.
Troubleshooting Guides
Issue 1: High background signal in my [¹²⁵I]-ET-1 radioligand binding assay.
Possible Causes & Solutions:
-
Nonspecific binding of the radioligand to filters or membranes:
-
Solution: Pre-soak the filter papers in a solution of 0.5% polyethyleneimine (PEI) to reduce nonspecific binding.[10] Ensure that your wash buffer is optimized and that you are performing a sufficient number of washes.
-
-
High concentration of radioligand or receptor protein:
-
Contamination of reagents:
-
Solution: Use fresh, high-quality reagents and filter all buffers.
-
Issue 2: My kinase screening results show that Etranilast 3 inhibits several kinases. How do I validate these hits?
Validation Steps:
-
Determine the IC50: Perform a dose-response curve for Etranilast 3 against the putative kinase targets to determine the half-maximal inhibitory concentration (IC50).[9] This will quantify the potency of the interaction.
-
Orthogonal Assays: Use a different assay format to confirm the inhibition. For example, if the primary screen was a fluorescence-based assay, a radiometric or TR-FRET-based assay can be used for validation.[12][13]
-
Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Etranilast 3 binds to the kinase target in a cellular context.
-
Functional Cellular Assays: Investigate whether the observed kinase inhibition translates to a functional effect in cells. For example, if a kinase in a known signaling pathway is inhibited, measure the phosphorylation of its downstream substrates.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for ET Receptor Selectivity
Objective: To determine the binding affinity (Ki) of Etranilast 3 for the human ET_A and ET_B receptors.
Materials:
-
Membrane preparations from cells stably expressing human ET_A or ET_B receptors.
-
[¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol).
-
Binding buffer: 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA.
-
Wash buffer: 25 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Etranilast 3 stock solution in DMSO.
-
Unlabeled ET-1 for determination of nonspecific binding.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Prepare serial dilutions of Etranilast 3 in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate Etranilast 3 dilution (or unlabeled ET-1 for nonspecific binding, or buffer for total binding), and 50 µL of [¹²⁵I]-ET-1 (final concentration ~ K_d).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 5-10 µg of protein).
-
Incubate for 60 minutes at 25°C with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting nonspecific binding from total binding.
-
Plot the percent specific binding against the logarithm of the Etranilast 3 concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Protocol 2: Kinase Inhibitor Profiling using a Fluorescence-Based Assay
Objective: To screen Etranilast 3 against a panel of protein kinases to identify potential off-target interactions.
Materials:
-
A panel of purified, active protein kinases.
-
Kinase-specific peptide substrates.
-
ATP.
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
A fluorescence-based kinase activity detection kit (e.g., ADP-Glo™).
-
Etranilast 3 stock solution in DMSO.
-
A known kinase inhibitor as a positive control.
-
384-well assay plates.
-
A microplate reader capable of measuring fluorescence.
Methodology:
-
In a 384-well plate, add the kinase, peptide substrate, and Etranilast 3 (or control) in the kinase reaction buffer.
-
Allow the components to pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction and detect the kinase activity according to the manufacturer's protocol for the chosen detection kit. This typically involves adding a detection reagent that produces a fluorescent signal proportional to the amount of ADP produced.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition of kinase activity for Etranilast 3 relative to the vehicle control (DMSO).
-
Hits are typically defined as compounds that cause a significant (e.g., >50%) reduction in kinase activity.
Visualizations
Caption: Endothelin signaling pathway and the action of Etranilast 3.
Caption: Experimental workflow for off-target investigation.
Caption: Troubleshooting high background in a binding assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.library.nyu.edu [search.library.nyu.edu]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Overcoming In Vivo Delivery Challenges of ET Receptor Antagonist 3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo application of ET Receptor Antagonist 3. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A: this compound is a potent, non-peptide, dual antagonist of both Endothelin-A (ETA) and Endothelin-B (ETB) receptors. As a "brick-dust" molecule, it is characterized by high lipophilicity and a high melting point, which contribute to its poor aqueous solubility. These properties present a significant challenge for achieving adequate oral bioavailability.
Q2: What are the primary challenges in the in vivo delivery of this compound?
A: The main obstacle is its low aqueous solubility, which can lead to poor dissolution in the gastrointestinal tract and, consequently, low and variable oral bioavailability. Other potential challenges include first-pass metabolism in the liver and the risk of off-target effects at higher, less-specific concentrations.
Q3: What formulation strategies can improve the in vivo delivery of this compound?
A: Due to its poor solubility, several formulation strategies can be employed:
-
Micronization: Reducing the particle size of the antagonist increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the antagonist in a polymer matrix can enhance solubility and dissolution rates.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to present the drug in a solubilized form, which can improve absorption.
-
Salt Formation: Creating a salt form of the antagonist can significantly improve its solubility and dissolution characteristics.
Q4: What are the known potential side effects of dual ET receptor antagonists like this compound?
A: Based on data from similar dual endothelin receptor antagonists, potential side effects that may be observed in preclinical studies include:
-
Hepatotoxicity: Elevation of liver enzymes has been observed with some endothelin receptor antagonists.[1][2]
-
Edema/Fluid Retention: This is a known class effect of endothelin receptor antagonists.[1][3]
-
Anemia: A decrease in hemoglobin concentration has been reported.[1][3]
-
Teratogenicity: Endothelin receptor antagonists have shown teratogenic effects in animal models and are contraindicated in pregnancy.[4]
Q5: How does this compound work?
A: this compound competitively blocks the binding of endothelin-1 (ET-1) to both ETA and ETB receptors. By inhibiting these receptors, it prevents the potent vasoconstriction and cell proliferation mediated by ET-1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Bioavailability | Poor aqueous solubility and dissolution. | 1. Optimize Formulation: Consider micronization, amorphous solid dispersion, or a lipid-based formulation (e.g., SEDDS).2. Use a Different Vehicle: For preclinical studies, explore the use of vehicles such as a suspension in 0.5% carboxymethylcellulose (CMC) or a solution containing co-solvents like PEG 400. |
| High first-pass metabolism. | 1. Co-administration with Inhibitors: In exploratory studies, co-administer with known inhibitors of relevant cytochrome P450 enzymes (e.g., CYP3A4) to assess the impact on bioavailability.[5]2. Consider Alternative Routes: For initial efficacy studies, consider intravenous (IV) or intraperitoneal (IP) administration to bypass first-pass metabolism. | |
| High Variability in Efficacy | Inconsistent drug exposure due to formulation issues or food effects. | 1. Standardize Dosing Conditions: Ensure consistent administration protocols, including fasting or fed states.2. Improve Formulation Robustness: Develop a more stable and reproducible formulation. A solution is generally preferred over a suspension for minimizing variability. |
| Observed Edema or Fluid Retention | On-target effect related to ETB receptor blockade. | 1. Monitor Animal Health: Closely monitor animals for signs of fluid retention.2. Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose with the lowest incidence of side effects. |
| Elevated Liver Enzymes | Potential hepatotoxicity. | 1. Monitor Liver Function: Include liver enzyme measurements (ALT, AST) in your study endpoints.2. Histopathology: Perform histopathological analysis of liver tissue at the end of the study to assess for any signs of toxicity. |
Quantitative Data Summary
The following tables provide a summary of key in vivo pharmacokinetic parameters for established endothelin receptor antagonists, which can serve as a reference for designing studies with this compound.
Table 1: Preclinical Oral Bioavailability of ET Receptor Antagonists
| Compound | Species | Oral Bioavailability (%) | Reference |
| Ambrisentan | Rat | 85% | [6] |
| Ambrisentan | Dog | 72% | [6] |
| Macitentan | Rat | ~30% | [4] |
| Macitentan | Dog | ~80% | [4] |
Table 2: Preclinical Dosing of ET Receptor Antagonists
| Compound | Species | Dose Range | Route | Study Context | Reference |
| Ambrisentan | Rat | 30 mg/kg | Oral Gavage | Pharmacokinetics | [6] |
| Ambrisentan | Dog | 30 mg/kg | Oral Capsule | Pharmacokinetics | [6] |
| Bosentan | Pediatric Patients | 2 mg/kg | Oral | Pharmacokinetics | [7][8] |
| Macitentan | Rat | 30 mg/kg/day | Oral | PAH Model | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Rat Model of Pulmonary Arterial Hypertension (PAH)
Objective: To evaluate the efficacy of this compound in reducing pulmonary arterial pressure in a monocrotaline-induced PAH rat model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in water)
-
Monocrotaline (MCT)
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Pressure transducer and data acquisition system
Methodology:
-
Induction of PAH:
-
Administer a single subcutaneous injection of monocrotaline (60 mg/kg) to induce PAH.
-
Allow 2 weeks for the development of PAH, characterized by increased right ventricular pressure.
-
-
Treatment Groups:
-
Divide rats into at least three groups:
-
Sham (no MCT, vehicle treatment)
-
MCT + Vehicle
-
MCT + this compound (e.g., 10 mg/kg/day, oral gavage)
-
-
Begin treatment on day 14 post-MCT injection and continue for a predetermined period (e.g., 2 weeks).
-
-
Hemodynamic Measurements:
-
At the end of the treatment period, anesthetize the rats.
-
Insert a catheter connected to a pressure transducer into the right jugular vein and advance it into the right ventricle to measure right ventricular systolic pressure (RVSP).
-
Record the pressure waveforms and analyze the data.
-
-
Data Analysis:
-
Compare the RVSP between the treatment groups.
-
A significant reduction in RVSP in the this compound treated group compared to the MCT + Vehicle group indicates efficacy.
-
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound.
Materials:
-
This compound formulated for both oral (PO) and intravenous (IV) administration.
-
Male Sprague-Dawley rats with cannulated jugular veins.
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
LC-MS/MS system for drug quantification.
Methodology:
-
Dosing:
-
IV Group: Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Area Under the Curve (AUC) for both IV and PO administration.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: Endothelin Receptor Signaling Pathway and Point of Antagonism.
Caption: General Experimental Workflow for Preclinical Evaluation.
Caption: Troubleshooting Logic for Poor In Vivo Efficacy.
References
- 1. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - Zhang - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 2. ahajournals.org [ahajournals.org]
- 3. A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In vivo and in vitro studies exploring the pharmacokinetic interaction between bosentan, a dual endothelin receptor antagonist, and glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A bosentan pharmacokinetic study to investigate dosing regimens in paediatric patients with pulmonary arterial hypertension: FUTURE-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A bosentan pharmacokinetic study to investigate dosing regimens in paediatric patients with pulmonary arterial hypertension: FUTURE‐3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macitentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ET Receptor Antagonist 3 (Compound 17d)
Disclaimer: Publicly available pharmacokinetic data for the specific compound "ET receptor antagonist 3" (also known as compound 17d, a bosentan analogue) is limited. The information provided herein is based on the general pharmacokinetic profiles of endothelin (ET) receptor antagonists in rodents, particularly bosentan, and established experimental methodologies. This guide is intended to support researchers in designing and troubleshooting their own experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical route of administration for ET receptor antagonists like compound 17d in rodent studies?
A1: Oral gavage is the most common route for administering ET receptor antagonists in rodent pharmacokinetic and efficacy studies. This method allows for precise dosage control and mimics the intended clinical route of administration for many of these compounds. Intravenous administration is also used to determine absolute bioavailability and for certain acute efficacy studies.
Q2: What are the key pharmacokinetic parameters to consider when studying ET receptor antagonists in rodents?
A2: The primary pharmacokinetic parameters of interest include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Q3: What are some common challenges encountered during in vivo pharmacokinetic studies of ET receptor antagonists in rodents?
A3: Researchers may face several challenges, including:
-
Stress-induced physiological changes: Handling and procedural stress can affect gastrointestinal motility, blood flow, and metabolic rates, potentially altering the pharmacokinetic profile.
-
Difficulties with oral gavage: Improper technique can lead to esophageal or tracheal injury, or inaccurate dosing.
-
Blood sampling issues: Repeated blood sampling can be stressful for the animals and may lead to anemia or hypovolemia if not performed correctly and within volume limits.
-
Compound solubility and formulation: Poorly soluble compounds can be difficult to formulate for consistent oral absorption.
-
Metabolic differences between species: Rodents may metabolize drugs differently than humans, which needs to be considered when extrapolating data.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent oral gavage technique | Ensure all personnel are thoroughly trained in proper gavage technique to deliver the full dose to the stomach without causing stress or injury. Use of flexible gavage tubes can minimize trauma. |
| Formulation issues (e.g., precipitation) | Verify the stability and homogeneity of the dosing formulation. If the compound has low solubility, consider using a suitable vehicle or formulation strategy (e.g., suspension, solution with co-solvents). |
| Animal stress | Acclimatize animals to handling and the experimental procedures before the study begins to minimize stress-related physiological changes. |
| Food effects | Standardize the fasting period before dosing, as the presence of food in the stomach can affect drug absorption. |
Issue 2: Low oral bioavailability.
| Possible Cause | Troubleshooting Step |
| Poor absorption from the GI tract | Investigate the physicochemical properties of the compound (e.g., solubility, permeability). Consider formulation optimization to enhance dissolution and absorption. |
| High first-pass metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of hepatic metabolism. If first-pass metabolism is high, consider alternative routes of administration for initial studies or the development of prodrugs. |
| P-glycoprotein (P-gp) efflux | Evaluate if the compound is a substrate for efflux transporters like P-gp, which can limit its absorption. |
Issue 3: Difficulty with blood sample collection.
| Possible Cause | Troubleshooting Step | | Small blood volume from a single animal | For mice, consider sparse sampling (one or two time points per animal) or the use of specialized techniques like dried blood spot (DBS) sampling which requires a smaller volume. For rats, serial sampling from a cannulated vessel or from the tail vein is often feasible. | | Hemolysis of blood samples | Use appropriate needle gauges and gentle aspiration techniques. Avoid excessive "milking" of the tail vein. Ensure proper sample handling and processing. | | Clotting of blood samples | Use appropriate anticoagulants in the collection tubes and ensure thorough but gentle mixing. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Bosentan (an ET Receptor Antagonist) in Rats
Disclaimer: The following data is for Bosentan and is provided as a representative example. The pharmacokinetic profile of "this compound" may differ.
| Parameter | Value | Units |
| Tmax | ~3 | hours |
| t1/2 | ~5.4 | hours |
| Absolute Bioavailability | ~50 | % |
| Volume of Distribution (Vd) | ~30 | L |
| Clearance (CL) | ~17 | L/h |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or Female (specify and be consistent)
-
Weight: 200-250 g
-
Acclimatization: At least 5 days upon arrival in the facility.
2. Formulation Preparation:
-
Prepare a homogenous and stable formulation of "this compound" in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Determine the concentration required to achieve the desired dose in a volume of 5-10 mL/kg.
3. Dosing:
-
Fast animals overnight (approximately 12 hours) with free access to water.
-
Record the body weight of each animal before dosing.
-
Administer the formulation via oral gavage at the predetermined dose.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood can be collected via a cannulated jugular vein or from the tail vein.
-
Use tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to obtain plasma and store at -80°C until analysis.
5. Sample Analysis:
-
Analyze the plasma samples for the concentration of "this compound" using a validated analytical method, such as LC-MS/MS.
6. Data Analysis:
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Induction of Pulmonary Arterial Hypertension (PAH) in Rats with Monocrotaline (MCT)
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 180-200 g
2. MCT Administration:
-
Prepare a solution of monocrotaline in sterile saline.
-
Administer a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg).
3. Disease Development:
-
Monitor the animals for signs of PAH development over the next 3-4 weeks.
-
PAH can be confirmed by measuring right ventricular systolic pressure (RVSP) via right heart catheterization and assessing right ventricular hypertrophy (Fulton's index).
4. Treatment:
-
Once PAH is established, begin treatment with "this compound" or vehicle control via the desired route of administration (e.g., daily oral gavage).
5. Efficacy Assessment:
-
After the treatment period, assess the effects of the compound on PAH progression by re-evaluating RVSP, right ventricular hypertrophy, and conducting histological analysis of the pulmonary arteries.
Mandatory Visualizations
Caption: Endothelin signaling pathway and the action of a dual ET receptor antagonist.
Caption: General workflow for a rodent oral pharmacokinetic study.
"ET receptor antagonist 3" potential for tachyphylaxis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "ET Receptor Antagonist 3," a representative endothelin receptor antagonist. The focus is on addressing the potential for tachyphylaxis during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is a representative antagonist of the endothelin (ET) receptors, specifically the ETA and/or ETB subtypes. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a role in various physiological and pathophysiological processes.[1] ET-1 binds to ETA receptors on vascular smooth muscle cells to mediate vasoconstriction and cell proliferation.[2][3] ETB receptors are found on endothelial cells, where they can mediate vasodilation via nitric oxide release, and also on smooth muscle cells, where they can contribute to vasoconstriction.[3][4] By blocking these receptors, ET receptor antagonists inhibit the downstream effects of ET-1.[5]
Q2: What is tachyphylaxis and why is it a concern for ET receptor antagonists?
A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration.[6] For a receptor antagonist, this would manifest as a reduced ability to block the receptor and inhibit the effects of the endogenous agonist (ET-1) over time. This is a concern in experimental settings as it can lead to a loss of the desired pharmacological effect, potentially confounding experimental results. In a clinical context, it could lead to a decrease in therapeutic efficacy.
Q3: Is there evidence for tachyphylaxis to endothelin receptor antagonists?
A3: While tachyphylaxis to endothelin agonists (like ET-1) is well-documented, direct evidence for tachyphylaxis to endothelin receptor antagonists in preclinical or clinical studies is not prominent in the literature.[4][6] Long-term clinical trials of ET receptor antagonists such as bosentan, ambrisentan, and macitentan for conditions like pulmonary arterial hypertension have shown sustained efficacy, suggesting that clinically significant tachyphylaxis may not be a major limiting factor for this class of drugs.[7] However, the potential for tachyphylaxis cannot be entirely ruled out, especially in specific experimental conditions or with novel compounds.
Q4: What are the potential mechanisms that could lead to tachyphylaxis with an ET receptor antagonist?
A4: The mechanisms underlying tachyphylaxis for G-protein coupled receptors (GPCRs) like the endothelin receptors are complex.[8][9] Potential mechanisms include:
-
Receptor Downregulation: A decrease in the total number of receptors on the cell surface.[9]
-
Receptor Desensitization: Uncoupling of the receptor from its intracellular signaling pathways.[8] This is often mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.[8][9]
-
Pharmacokinetic Changes: Alterations in the metabolism or clearance of the antagonist, leading to lower effective concentrations at the receptor.
Troubleshooting Guide
Issue 1: Diminished or inconsistent antagonist effect over time in in-vitro experiments.
Possible Cause 1: Receptor Desensitization or Downregulation
-
Explanation: Prolonged exposure to high concentrations of the antagonist, or the presence of high levels of endogenous or exogenous ET-1 in the culture medium, could trigger receptor internalization and degradation.
-
Troubleshooting Steps:
-
Optimize Antagonist Concentration and Incubation Time: Determine the lowest effective concentration and the shortest necessary incubation time to achieve the desired blockade without inducing long-term receptor changes.
-
Washout Periods: If the experimental design allows, include washout periods to allow for receptor resensitization.
-
Control for ET-1 Levels: Be aware of the potential for ET-1 production by the cells in your culture system. Consider using a serum-free medium or a medium with low ET-1 levels.
-
Receptor Expression Analysis: Use techniques like Western blotting or flow cytometry to quantify ET receptor expression levels on the cell surface after prolonged antagonist treatment.
-
Possible Cause 2: Antagonist Degradation
-
Explanation: The antagonist may not be stable in the culture medium for the duration of the experiment.
-
Troubleshooting Steps:
-
Check Compound Stability: Consult the manufacturer's data sheet for information on the stability of the antagonist in aqueous solutions and at experimental temperatures.
-
Fresh Preparation: Prepare fresh solutions of the antagonist for each experiment.
-
Medium Replacement: If the experiment is long-term, consider replacing the medium with fresh antagonist at regular intervals.
-
Issue 2: Reduced in-vivo efficacy with repeated dosing.
Possible Cause 1: Pharmacokinetic Issues
-
Explanation: The dosing interval may be too long, leading to trough concentrations that are below the therapeutic threshold. Alternatively, repeated dosing might induce the expression of metabolic enzymes that increase the clearance of the antagonist.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: If not already known, perform pharmacokinetic studies to determine the half-life of the antagonist in the animal model being used.
-
Dosing Regimen Optimization: Adjust the dose and/or the dosing frequency to maintain adequate plasma concentrations.
-
Measure Plasma Concentrations: If possible, measure the plasma concentrations of the antagonist at peak and trough times to ensure they are within the expected range.
-
Possible Cause 2: Physiological Compensation
-
Explanation: The body may be compensating for the blockade of the endothelin system by upregulating other vasoconstrictor pathways.
-
Troubleshooting Steps:
-
Measure Compensatory Factors: Assess markers of other vasoactive systems, such as the renin-angiotensin system.
-
Combination Therapy: In some experimental models, it may be necessary to block compensatory pathways with other drugs to isolate the effect of the ET receptor antagonist.
-
Data Presentation
Table 1: Representative Endothelin Receptor Antagonists and their Properties
| Antagonist | Receptor Selectivity | Half-life (approx.) | Clinical Use/Research Focus |
| Bosentan | ETA/ETB | 5 hours | Pulmonary Arterial Hypertension[1] |
| Ambrisentan | ETA selective | 9-15 hours | Pulmonary Arterial Hypertension |
| Macitentan | ETA/ETB | 16 hours | Pulmonary Arterial Hypertension[1] |
| Atrasentan | ETA selective | 25 hours | Investigated for diabetic kidney disease |
| BQ-123 | ETA selective | N/A (peptide) | Preclinical research[3][10] |
| BQ-788 | ETB selective | N/A (peptide) | Preclinical research[11] |
Experimental Protocols
Protocol 1: In-Vitro Assessment of ET Receptor Antagonist Efficacy and Potential for Tachyphylaxis
-
Cell Culture: Culture vascular smooth muscle cells or other cells endogenously expressing ET receptors in appropriate medium.
-
Antagonist Pre-incubation: Treat cells with "this compound" at various concentrations for different durations (e.g., 1 hour, 6 hours, 24 hours). Include a vehicle control.
-
ET-1 Stimulation: After the pre-incubation period, stimulate the cells with a concentration-response curve of ET-1.
-
Functional Readout: Measure a downstream signaling event, such as intracellular calcium mobilization (e.g., using a Fura-2 or Fluo-4 assay) or cell contraction.
-
Data Analysis: Compare the ET-1 concentration-response curves in the presence and absence of the antagonist. A rightward shift in the curve indicates competitive antagonism. A decrease in the maximal response or a reduced rightward shift after prolonged antagonist incubation could suggest tachyphylaxis.
Protocol 2: In-Vivo Evaluation of ET Receptor Antagonist Efficacy with Repeated Dosing
-
Animal Model: Use an appropriate animal model of disease where the endothelin system is implicated (e.g., a model of pulmonary hypertension or salt-sensitive hypertension).
-
Dosing: Administer "this compound" or vehicle to the animals daily for an extended period (e.g., 2-4 weeks).
-
Efficacy Measurement: At various time points during the study (e.g., day 1, day 7, day 14, day 28), measure a relevant physiological parameter, such as blood pressure, right ventricular systolic pressure, or a specific biomarker of the disease.
-
Pharmacokinetic Analysis: At the end of the study, collect blood samples to determine the plasma concentration of the antagonist.
-
Data Analysis: Compare the change in the efficacy parameter over time between the treated and vehicle groups. A waning of the effect in the treated group despite consistent dosing could indicate the development of tolerance.
Visualizations
Caption: Endothelin receptor signaling and potential for desensitization.
Caption: Troubleshooting workflow for diminished antagonist efficacy.
References
- 1. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 2. mdpi.com [mdpi.com]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross tachyphylaxis to endothelin isopeptide-induced hypotension: a phenomenon not seen with proendothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Endothelin-A Receptor Antagonist Alleviates Allergic Airway Inflammation via the Inhibition of ILC2 Function [frontiersin.org]
- 11. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with "ET receptor antagonist 3"
Welcome to the technical support center for ETR-Antagonist-X, a non-peptide antagonist of the endothelin (ET) receptors. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and providing guidance on best practices for its use.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with ETR-Antagonist-X.
| Unexpected Result | Potential Cause | Recommended Solution |
| Complete lack of antagonist activity | 1. Compound Degradation: Improper storage or handling has led to the degradation of ETR-Antagonist-X. 2. Incorrect Concentration: Errors in calculating or preparing the working solution. 3. Low Receptor Expression: The cell line or tissue used expresses low levels of ET-A or ET-B receptors. | 1. Verify Compound Integrity: Use a fresh stock of ETR-Antagonist-X. Ensure storage at the recommended temperature and protection from light. 2. Confirm Concentration: Re-calculate and carefully prepare fresh dilutions. Consider using a validated method to confirm the concentration of the stock solution. 3. Assess Receptor Expression: Confirm ET-A and ET-B receptor expression levels in your experimental system using techniques like qPCR, Western blot, or radioligand binding. |
| Reduced antagonist potency (higher IC50) than expected | 1. High Agonist Concentration: The concentration of the endothelin agonist (e.g., ET-1) used in the assay is too high, requiring a higher concentration of the antagonist to compete. 2. Assay Incubation Time: Prolonged incubation times may lead to an apparent decrease in antagonist potency due to the quasi-irreversible binding of endothelin peptides to their receptors.[1] 3. Presence of Serum Proteins: If the assay medium contains serum, ETR-Antagonist-X may bind to serum albumin, reducing its free concentration. | 1. Optimize Agonist Concentration: Use the lowest concentration of ET-1 that gives a robust and reproducible response (e.g., EC80). 2. Standardize Incubation Time: Keep the incubation time with the antagonist and agonist consistent across all experiments. Shorter incubation times may better reflect the antagonist's true potency. 3. Use Serum-Free Medium: Whenever possible, conduct assays in serum-free medium. If serum is required, maintain a consistent percentage across all experiments and consider this as a potential factor in potency shifts. |
| Inconsistent results between experimental repeats | 1. Cell Passage Number: The characteristics of the cell line, including receptor expression and signaling, may change with high passage numbers. 2. Reagent Variability: Inconsistent quality or preparation of reagents, including cell culture media, buffers, and the antagonist itself. | 1. Maintain a Low Passage Number: Use cells within a defined, low passage number range for all experiments. 2. Ensure Reagent Consistency: Use high-quality reagents from a reliable source. Prepare fresh solutions and standardize all protocols. |
| Unexpected agonist-like activity at high concentrations | 1. Off-Target Effects: At high concentrations, ETR-Antagonist-X may interact with other receptors or signaling molecules, leading to unforeseen cellular responses. 2. Compound Impurity: The stock of ETR-Antagonist-X may be contaminated with an agonist. | 1. Determine the Therapeutic Window: Perform a dose-response curve to identify the concentration range where specific antagonism occurs without off-target effects. 2. Verify Compound Purity: Ensure the purity of ETR-Antagonist-X using analytical techniques like HPLC-MS. |
| Cell toxicity or morphological changes observed | 1. Solvent Toxicity: The solvent used to dissolve ETR-Antagonist-X (e.g., DMSO) may be toxic to the cells at the final concentration used. 2. Compound-Induced Cytotoxicity: ETR-Antagonist-X itself may have cytotoxic effects at high concentrations. | 1. Perform a Solvent Control: Include a vehicle control group in your experiments with the same final concentration of the solvent. 2. Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays to determine the cytotoxic concentration of ETR-Antagonist-X. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ETR-Antagonist-X?
A1: ETR-Antagonist-X is a competitive antagonist of endothelin receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two G protein-coupled receptor subtypes: ET-A and ET-B.[2][3] The ET-A receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.[4][5] The ET-B receptor is found on endothelial cells, where it mediates vasodilation through the release of nitric oxide, and also on smooth muscle cells, where it can mediate vasoconstriction.[4][5] ETR-Antagonist-X blocks the binding of endothelin peptides to these receptors, thereby inhibiting their downstream signaling pathways.[3]
Q2: How do I choose the appropriate cell line for my experiments?
A2: The choice of cell line depends on the specific research question. For studying ET-A specific effects, cell lines with high ET-A and low ET-B expression are ideal. Conversely, for ET-B studies, a cell line with high ET-B and low ET-A expression should be used. It is crucial to characterize the endothelin receptor expression profile of your chosen cell line.
Q3: What are the key downstream signaling pathways activated by endothelin receptors?
A3: Upon activation by endothelin, both ET-A and ET-B receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] These events can subsequently activate other pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and hypertrophy.[6][7]
Q4: Can ETR-Antagonist-X differentiate between ET-A and ET-B receptors?
A4: The selectivity of ETR-Antagonist-X for ET-A versus ET-B receptors needs to be experimentally determined. This is typically done through competitive binding assays using cell lines that predominantly express one receptor subtype or by using selective agonists and antagonists for each receptor in functional assays. Some antagonists are selective for ET-A, while others are dual antagonists, blocking both ET-A and ET-B.[3][5]
Q5: What are some common in vitro functional assays to assess the activity of ETR-Antagonist-X?
A5: Common functional assays include:
-
Calcium Mobilization Assay: Measures the antagonist's ability to block ET-1-induced increases in intracellular calcium.
-
Inositol Phosphate (IP) Accumulation Assay: Quantifies the antagonist's effect on the ET-1-stimulated production of IP, a downstream product of PLC activation.
-
Reporter Gene Assay: Uses a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to endothelin signaling to measure receptor activation.
-
Cell Proliferation Assay: Assesses the antagonist's ability to inhibit ET-1-induced cell growth.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of ETR-Antagonist-X for ET-A and ET-B receptors.
Materials:
-
Cell membranes prepared from cells overexpressing either human ET-A or ET-B receptors.
-
[125I]-ET-1 (radioligand).
-
ETR-Antagonist-X.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM CaCl2, 1 mM MgCl2, and 0.2% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of ETR-Antagonist-X.
-
In a 96-well plate, add binding buffer, cell membranes (e.g., 5-10 µg protein), [125I]-ET-1 (at a concentration near its Kd), and varying concentrations of ETR-Antagonist-X or unlabeled ET-1 (for determining non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the antagonist and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol measures the ability of ETR-Antagonist-X to inhibit ET-1-induced intracellular calcium release.
Materials:
-
Cells expressing ET-A or ET-B receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
ET-1 (agonist).
-
ETR-Antagonist-X.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Add varying concentrations of ETR-Antagonist-X to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the intracellular calcium concentration.
-
Plot the ET-1-induced calcium response against the concentration of ETR-Antagonist-X to determine the IC50 value.
Visualizations
Caption: Endothelin Receptor Signaling Pathway.
Caption: Experimental Workflow for ETR Antagonist.
Caption: Troubleshooting Decision Tree.
References
- 1. Endothelin receptor antagonists exhibit diminishing potency following incubation with agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 3. Endothelin Receptor Antagonist - BioPharma Notes [biopharmanotes.com]
- 4. rpsg.org.uk [rpsg.org.uk]
- 5. What are endothelin receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
"ET receptor antagonist 3" dose-response curve optimization
Welcome to the technical support center for ET Receptor Antagonist 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as compound 17d, is a potent and orally active antagonist of the endothelin (ET) receptors. It exhibits a high affinity for these receptors, with a reported half-maximal inhibitory concentration (IC50) of 0.26 nM. Its primary application in research is for the investigation of conditions such as pulmonary arterial hypertension (PAH).
Q2: What is the mechanism of action for this compound?
A2: this compound functions by competitively binding to endothelin receptors (ET-A and/or ET-B), preventing the endogenous ligand, endothelin-1 (ET-1), from binding and activating the receptor. ET receptors are G-protein coupled receptors (GPCRs) that, upon activation by ET-1, trigger a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). This increase in cytosolic calcium in smooth muscle cells ultimately leads to vasoconstriction and cell proliferation. By blocking this initial binding step, this compound inhibits these downstream effects.
Q3: What are the key applications of determining a dose-response curve for this compound?
A3: A dose-response curve is essential for characterizing the pharmacological properties of this compound. Key applications include:
-
Determining Potency: Calculating the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist (e.g., ET-1).
-
Understanding Mechanism of Action: Assessing whether the antagonism is competitive or non-competitive by analyzing the shift in the agonist's dose-response curve in the presence of the antagonist.
-
Optimizing Experimental Conditions: Identifying the optimal concentration range of the antagonist for in vitro and in vivo studies to ensure maximal efficacy with minimal off-target effects.
-
Comparing with other Antagonists: Providing a quantitative measure to compare the potency and efficacy of this compound with other known ET receptor antagonists.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Endothelin Receptor Signaling Pathway and Point of Antagonism.
Caption: General Workflow for Dose-Response Curve Generation.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the endothelin receptor.
Materials:
-
Cell membranes from a cell line overexpressing the target ET receptor (e.g., CHO-ETB cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
This compound.
-
Non-specific binding control: Unlabeled ET-1 (at a high concentration).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
Dilute the cell membranes in ice-cold Binding Buffer to the desired concentration.
-
Dilute [¹²⁵I]-ET-1 in Binding Buffer to a concentration at or below its Kd.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Binding Buffer, 25 µL of [¹²⁵I]-ET-1, and 25 µL of cell membrane suspension.
-
Non-specific Binding: Add 50 µL of unlabeled ET-1 (1 µM final concentration), 25 µL of [¹²⁵I]-ET-1, and 25 µL of cell membrane suspension.
-
Competitive Binding: Add 50 µL of each dilution of this compound, 25 µL of [¹²⁵I]-ET-1, and 25 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Transfer the contents of each well to the filter plate and wash rapidly with ice-cold Wash Buffer to separate bound from free radioligand.
-
Measurement: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Protocol 2: Calcium Mobilization Functional Assay
This assay measures the functional consequence of ET receptor antagonism by quantifying the inhibition of ET-1-induced intracellular calcium release.
Materials:
-
A cell line expressing the target ET receptor and capable of signaling through the calcium pathway (e.g., CHO-ETB cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Agonist: ET-1.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in a CO₂ incubator.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the ET-1 solution in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Use the automated injector to add the ET-1 solution to all wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50.
-
Quantitative Data Summary
| Parameter | This compound | Bosentan | Ambrisentan | Macitentan |
| IC50 (nM) | 0.26 | ~50 | ~5 | ~0.5 |
| Receptor Selectivity | Not Specified | ET-A/ET-B | ET-A selective | ET-A/ET-B |
| Binding Affinity (Ki in nM) | ||||
| ET-A Receptor | - | ~27 | ~4 | ~0.2 |
| ET-B Receptor | - | ~980 | ~6500 | ~1 |
Note: Data for Bosentan, Ambrisentan, and Macitentan are compiled from various sources for comparative purposes. The Ki values can vary depending on the experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence (Calcium Assay) | - Incomplete removal of extracellular dye.- Cell death or membrane damage leading to dye leakage.- Autofluorescence from the compound or media components. | - Ensure thorough washing after dye loading.- Optimize cell seeding density and check cell viability.- Use phenol red-free media and test for compound autofluorescence.[2] |
| Low Signal-to-Noise Ratio | - Low receptor expression in the cell line.- Suboptimal agonist concentration.- Insufficient dye loading. | - Use a cell line with higher receptor expression or a more sensitive detection method.- Titrate the agonist to determine the optimal concentration (EC50-EC80).- Optimize dye loading time and concentration. |
| Inconsistent or Non-reproducible Results | - Inaccurate pipetting.- Edge effects in the microplate.- Variation in cell number per well. | - Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer.- Ensure a uniform, confluent cell monolayer. |
| Curve Does Not Reach 100% Inhibition | - Antagonist concentration is not high enough.- Non-competitive or insurmountable antagonism.- Compound insolubility at high concentrations. | - Extend the concentration range of the antagonist.- Perform a Schild analysis to investigate the mechanism of antagonism.- Check the solubility of the antagonist in the assay buffer. |
| IC50 Value is Significantly Different from Published Values | - Different experimental conditions (cell line, temperature, buffer composition).- Errors in serial dilutions. | - Standardize the protocol with published methods as closely as possible.- Prepare fresh serial dilutions for each experiment and verify concentrations. |
References
Technical Support Center: Mitigating Side Effects of Endothelin Receptor Antagonists in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects associated with Endothelin (ET) receptor antagonists in animal studies. The following information is based on common findings with this class of drugs, using "ET Receptor Antagonist 3" as a representative agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with ET receptor antagonists in animal studies?
A1: The most frequently reported side effects in animal models include fluid retention leading to edema, and potential hepatotoxicity (liver injury).[1][2][3] Anemia has also been noted with some ET receptor antagonists.[2][3] The incidence and severity of these effects can depend on the specific antagonist, its selectivity for ET receptor subtypes (ETA vs. ETB), the dose administered, and the animal species.[2][4]
Q2: What is the underlying mechanism of ET receptor antagonist-induced fluid retention and edema?
A2: ET receptor antagonists, particularly those selective for the ETA receptor, can lead to vasodilation. This vasodilation can trigger compensatory mechanisms, including the activation of the renin-angiotensin-aldosterone system and vasopressin release, resulting in salt and water retention.[4] Additionally, selective ETA antagonism may lead to overstimulation of the unblocked ETB receptors, which can increase vascular permeability, further contributing to fluid shifting from the intravascular space to the interstitium and causing edema.[4]
Q3: Are there differences in the side effect profiles between selective ETA and dual ETA/ETB receptor antagonists?
A3: Yes, clinical and preclinical data suggest differences. Selective ETA antagonists may pose a greater risk of fluid overload compared to dual ETA/ETB antagonists.[4][5] This is because ETB receptors are involved in natriuresis and diuresis (sodium and water excretion), and their blockade by dual antagonists may partially counteract the fluid-retaining effects of ETA blockade.[6][7] Regarding liver toxicity, some dual antagonists like bosentan have been associated with a higher incidence of liver enzyme elevations compared to the selective ETA antagonist ambrisentan.[2][3][8]
Q4: How can I monitor for potential liver toxicity in my animal studies?
A4: Regular monitoring of liver function is crucial. This is typically done by collecting blood samples at baseline and at specified intervals throughout the study to measure serum levels of key liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1] Significant elevations in these enzymes may indicate liver injury. Histopathological examination of liver tissue at the end of the study can also provide definitive evidence of hepatotoxicity.
Troubleshooting Guides
Issue 1: Observation of Edema or Unexpected Weight Gain in Animals
Possible Cause: Fluid retention induced by the ET receptor antagonist.
Troubleshooting Steps:
-
Confirm and Quantify:
-
Dose-Response Assessment:
-
If possible, conduct a dose-ranging study to determine if the edema is dose-dependent. A lower effective dose may not induce this side effect.
-
-
Consider a Different Antagonist:
-
If the observed edema is severe and confounds the study results, consider switching to a dual ETA/ETB receptor antagonist, which may have a lower propensity for causing this side effect.[5]
-
-
Biochemical Analysis:
Issue 2: Elevated Liver Enzymes (ALT, AST) in Blood Samples
Possible Cause: Drug-induced liver injury (DILI).
Troubleshooting Steps:
-
Confirm Findings:
-
Repeat the liver enzyme measurements on a new blood sample to rule out sample handling errors.
-
Include a control group receiving the vehicle to ensure the effect is drug-related.
-
-
Dose-Dependence:
-
Assess if the liver enzyme elevation is dose-dependent by testing lower doses of the antagonist.
-
-
Temporal Monitoring:
-
Increase the frequency of blood sampling (if ethically permissible) to monitor the onset and progression of the enzyme elevation. Some elevations may be transient.[1]
-
-
Co-administration of Hepatoprotective Agents:
-
For antagonists known to have a higher risk of hepatotoxicity (e.g., bosentan), consider the co-administration of a hepatoprotective agent like ursodeoxycholic acid (UDCA), which has been shown to prevent liver toxicity in some cases.[8] However, this would need to be validated for your specific animal model and antagonist.
-
-
Histopathology:
-
At the end of the study, perform a thorough histopathological evaluation of the liver tissue to characterize the nature and extent of any injury.
-
Data Presentation
Table 1: Comparative Side Effect Profile of Representative ET Receptor Antagonists
| Side Effect | Bosentan (Dual ETA/ETB) | Ambrisentan (Selective ETA) | Macitentan (Dual ETA/ETB) |
| Abnormal Liver Function | Higher Risk[2][3] | Lower Risk[2][3] | Lower Risk than Bosentan[2] |
| Peripheral Edema | Increased Risk[2][3] | Increased Risk[2][3] | No Significant Increase[2] |
| Anemia | Increased Risk[2][3] | No Significant Increase[2] | Increased Risk[2][3] |
Experimental Protocols
Protocol 1: Assessment of Fluid Retention in Rodents
-
Acclimation: Acclimate animals to individual housing and the specific caging system (e.g., metabolic cages) for at least 3 days prior to the start of the experiment.[9]
-
Baseline Measurement: For 3 consecutive days before drug administration, measure and record:
-
Drug Administration: Administer the ET receptor antagonist or vehicle to the respective groups.
-
Post-Dosing Monitoring: Continue daily measurements of body weight, food and water intake, and urine output for the duration of the study.
-
Data Analysis: Compare the changes from baseline in the treated groups to the control group. A significant increase in body weight without a corresponding increase in food intake, coupled with decreased urine output relative to water intake, is indicative of fluid retention.
Protocol 2: Monitoring for Hepatotoxicity
-
Baseline Blood Collection: Prior to the first dose of the ET receptor antagonist, collect a baseline blood sample (e.g., via tail vein or saphenous vein) from all animals.
-
Serum Separation: Process the blood to separate the serum and store it at -80°C until analysis.
-
Scheduled Blood Collections: Collect blood samples at predetermined time points during the study (e.g., weekly, bi-weekly, or at the end of the study). The frequency should be based on the expected onset of liver injury for the specific drug class.
-
Biochemical Analysis: Analyze the serum samples for the following liver injury markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Histopathology: At the termination of the study, collect liver tissue from all animals. Fix the tissue in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
Visualizations
Caption: Endothelin-1 signaling pathways and physiological effects.
Caption: Workflow for monitoring fluid retention in animal studies.
Caption: Troubleshooting logic for observed edema.
References
- 1. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta‐Analysis of 4894 Patients From 24 Randomized Double‐Blind Placebo‐Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin ETA Receptor Blockade, by Activating ETB Receptors, Increases Vascular Permeability and Induces Exaggerated Fluid Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidiuretic Effects of the Endothelin Receptor Antagonist Avosentan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Liver injury due to endothelin receptor antagonists: a real-world study based on post-marketing drug monitoring data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Rodent Fluid Regulation | Office of Research [bu.edu]
Validation & Comparative
Macitentan (ET Receptor Antagonist) versus Bosentan in Preclinical Models of Pulmonary Arterial Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation endothelin (ET) receptor antagonist, macitentan, and the first-generation antagonist, bosentan, in preclinical models of Pulmonary Arterial Hypertension (PAH). The information presented is collated from key studies to support research and development in this therapeutic area.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle cell mitogen that plays a crucial role in the pathogenesis of PAH. Its effects are mediated through two receptor subtypes: ET-A and ET-B. Both macitentan and bosentan are dual ET-A/ET-B receptor antagonists, however, they exhibit distinct pharmacological profiles that influence their efficacy in preclinical models. Macitentan was developed to have enhanced tissue penetration and sustained receptor binding properties compared to bosentan.[1]
Comparative Efficacy in a Non-Vasoreactive PAH Model
A key preclinical model for evaluating therapies for severe PAH is the bleomycin-induced pulmonary hypertension model in rats. This model is characterized by a non-vasoreactive form of the disease, closely mimicking the advanced stages of human PAH. In a head-to-head comparison, macitentan demonstrated superior efficacy in preventing key pathological features of PAH compared to bosentan.
Data Summary
The following table summarizes the quantitative data from a pivotal study comparing macitentan and bosentan in the bleomycin-induced rat model of PAH.
| Parameter | Bleomycin + Vehicle | Bleomycin + Bosentan (300 mg/kg/day) | Bleomycin + Macitentan (100 mg/kg/day) |
| Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) | 0.41 ± 0.02 | 0.38 ± 0.02 (NS) | 0.31 ± 0.02 (P<0.01) |
| Cardiomyocyte Diameter (µm) | 20.0 ± 0.4 | 19.3 ± 0.5 (NS) | 17.5 ± 0.4 ( P<0.01) |
| Pulmonary Arterial Wall Thickness (%) | 23.0 ± 1.3 | 20.8 ± 1.1 (NS) | 18.7 ± 0.9 (*P<0.05) |
Data are presented as mean ± SEM. NS = Not Significant vs. Bleomycin + Vehicle. Comparison vs. Bleomycin + Vehicle.[2]
Key Findings:
-
Right Ventricular (RV) Hypertrophy: Macitentan significantly reduced the development of RV hypertrophy by 82%, whereas bosentan showed no significant effect.[2]
-
Cardiomyocyte Size: Macitentan completely prevented the increase in cardiomyocyte diameter, while bosentan had no significant impact.[2]
-
Pulmonary Vascular Remodeling: Macitentan significantly reduced the thickening of the pulmonary arterial wall by 60%, a key indicator of vascular remodeling. Bosentan did not produce a statistically significant reduction.[2]
Further studies have shown that in pulmonary hypertensive rats, macitentan (30 mg/kg) administered on top of a maximal effective dose of bosentan resulted in an additional 4 mm Hg decrease in mean pulmonary artery pressure (MPAP). Conversely, administering bosentan on top of a maximal effective dose of macitentan produced no further reduction in MPAP, suggesting a more complete blockade of the ET system by macitentan.[3]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Endothelin-1 signaling pathway in PAH.
Caption: Workflow for bleomycin-induced PAH model.
Experimental Protocols
The following is a representative experimental protocol for the bleomycin-induced PAH model in rats, based on the comparative studies.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Induction of Pulmonary Hypertension:
-
On day 0, rats are anesthetized, and a single intratracheal instillation of bleomycin sulfate (e.g., 1.0 U in 0.2 mL saline) is administered to induce lung injury and subsequent PAH. Control animals receive an equal volume of saline.
3. Drug Administration:
-
Treatment Groups:
-
Vehicle control (e.g., distilled water).
-
Bosentan (e.g., 300 mg/kg/day).
-
Macitentan (e.g., 100 mg/kg/day).
-
-
Route of Administration: Oral gavage.
-
Dosing Schedule: Treatment begins one day prior to bleomycin instillation (Day -1) and continues daily for the duration of the study (e.g., 4 weeks).
4. Endpoint Analysis (at the end of the treatment period):
-
Hemodynamic Measurements: Anesthetized rats undergo right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the RV weight to the LV+S weight (Fulton Index) is calculated as a measure of RV hypertrophy.
-
Histological Analysis:
-
Lung tissue is collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess pulmonary vascular remodeling. The percentage of medial wall thickness of small pulmonary arteries is quantified.
-
Heart tissue is processed to measure cardiomyocyte diameter as an indicator of cellular hypertrophy.
-
Conclusion
Preclinical data from the bleomycin-induced rat model of non-vasoreactive PAH strongly suggest that macitentan offers superior efficacy compared to bosentan in mitigating key pathological features of the disease, including right ventricular hypertrophy and pulmonary vascular remodeling. These advantages are attributed to macitentan's enhanced tissue distribution and sustained receptor binding properties, leading to a more comprehensive blockade of the endothelin system. These findings provide a strong rationale for the continued investigation and clinical application of macitentan in the management of PAH.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of Macitentan and Bosentan on Right Ventricular Remodeling in a Rat Model of Non-vasoreactive Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Endothelin Receptor Antagonists: Ambrisentan vs. Bosentan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent endothelin receptor antagonists (ERAs), ambrisentan and bosentan. While ambrisentan is a selective antagonist for the endothelin type A (ETA) receptor, bosentan acts as a dual antagonist, targeting both ETA and endothelin type B (ETB) receptors. This comparison focuses on their respective mechanisms of action, efficacy, and the experimental methodologies used to evaluate them, supported by key pharmacological data.
Mechanism of Action: The Endothelin Signaling Pathway
The endothelin (ET) system is a critical regulator of vascular tone and cell proliferation.[1] The peptide endothelin-1 (ET-1) is the most potent vasoconstrictor known and exerts its effects by binding to two G protein-coupled receptors (GPCRs): ETA and ETB.[1][2][3]
-
ETA Receptors: Located predominantly on vascular smooth muscle cells, their activation by ET-1 leads to potent vasoconstriction and cellular proliferation.[2][4]
-
ETB Receptors: These receptors have a dual role. On endothelial cells, they mediate vasodilation through the release of nitric oxide (NO) and prostacyclin, and are also involved in clearing circulating ET-1.[3][5][6] Conversely, ETB receptors on smooth muscle cells can contribute to vasoconstriction.[2][7]
Both receptors, upon activation, can couple to Gq proteins, initiating a signaling cascade through phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), ultimately resulting in vasoconstriction and mitogenic signaling.[4][8]
References
- 1. Bosentan in the treatment of pulmonary arterial hypertension with the focus on the mildly symptomatic patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambrisentan - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Bosentan - Wikipedia [en.wikipedia.org]
- 8. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Selectivity: ET Receptor Antagonist 3 versus Sitaxsentan
In the landscape of therapeutic agents targeting the endothelin (ET) system for conditions such as pulmonary arterial hypertension (PAH), the selectivity of receptor antagonists for the endothelin A (ETA) versus the endothelin B (ETB) receptor subtype is a critical determinant of their pharmacological profile and potential clinical advantages. This guide provides a detailed comparison of the receptor selectivity of a novel investigational agent, "ET receptor antagonist 3" (also known as compound 17d), and the established ETA-selective antagonist, sitaxsentan.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of an endothelin receptor antagonist is quantified by comparing its binding affinity for the ETA and ETB receptors. This is typically expressed as the ratio of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for the ETB receptor to that of the ETA receptor. A higher ratio indicates greater selectivity for the ETA receptor.
| Compound | ETA Receptor Affinity (IC50/Ki) | ETB Receptor Affinity (IC50/Ki) | Selectivity Ratio (ETB/ETA) |
| This compound (compound 17d) | 0.26 nM (IC50) | Data not yet publicly available | Not yet determined |
| Sitaxsentan | ~1 nM (IC50) | ~10,000 nM (IC50) | ~10,000-fold |
Note: The IC50 value for this compound is for an unspecified endothelin receptor. Further data is required for a definitive selectivity assessment. The data for sitaxsentan is compiled from various sources and represents an approximate value.
Detailed Experimental Methodologies
The determination of receptor binding affinity is crucial for establishing the selectivity of a compound. The following outlines a standard experimental protocol for a competitive radioligand binding assay, a common method used to derive IC50 and Ki values for endothelin receptor antagonists.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, sitaxsentan) for the human ETA and ETB receptors.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing either the human ETA or ETB receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand that binds to both endothelin receptors, typically [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).
-
Test Compounds: this compound and sitaxsentan, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing divalent cations (e.g., MgCl₂) and protease inhibitors.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled endothelin receptor antagonist (e.g., unlabeled ET-1) to determine the level of non-specific binding of the radioligand.
-
Filtration Apparatus: A cell harvester or a multi-well filter plate system with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Reaction Mixture Preparation: In a multi-well plate, combine the cell membranes expressing either ETA or ETB receptors, the radioligand ([¹²⁵I]-ET-1) at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the reaction mixtures through the glass fiber filters using the filtration apparatus. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Selectivity Determination: Calculate the selectivity ratio by dividing the Ki value for the ETB receptor by the Ki value for the ETA receptor.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: Endothelin-1 signaling pathway and points of antagonist intervention.
Caption: Experimental workflow for a radioligand binding assay.
Discussion and Conclusion
Sitaxsentan is a well-established ETA receptor antagonist with a high degree of selectivity over the ETB receptor. This selectivity is thought to be advantageous as it blocks the detrimental vasoconstrictive and proliferative effects mediated by the ETA receptor while preserving the beneficial functions of the ETB receptor, which include vasodilation (via nitric oxide and prostacyclin release) and clearance of circulating endothelin-1.
The currently available data for "this compound" (compound 17d) reveals a potent inhibitory activity with an IC50 of 0.26 nM. However, without specific data on its binding affinity for both ETA and ETB receptors, a direct and quantitative comparison of its selectivity to that of sitaxsentan cannot be made. The low IC50 value suggests high potency, but its receptor subtype preference remains to be elucidated.
For researchers and drug development professionals, the key takeaway is the critical need for comprehensive receptor binding profiles. Future studies on "this compound" should prioritize the determination of its IC50 or Ki values for both ETA and ETB receptors to fully characterize its selectivity and potential as a therapeutic agent. This will allow for a more informed comparison with existing antagonists like sitaxsentan and a better prediction of its in vivo pharmacological effects.
A Head-to-Head Comparison of Endothelin Receptor Antagonists: Spotlight on Aprocitentan
For Researchers, Scientists, and Drug Development Professionals
The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (ET-1) and its receptors, ET-A and ET-B, plays a crucial role in vascular homeostasis and the pathophysiology of cardiovascular diseases such as hypertension.[1][2] Endothelin receptor antagonists (ERAs) are a class of drugs that block these receptors, leading to vasodilation and other beneficial effects.[3][4] This guide provides a detailed comparison of ERAs, with a special focus on the recently approved dual ET-A/ET-B receptor antagonist, aprocitentan, and its comparison with other established ERAs like bosentan and macitentan.
The Endothelin Signaling Pathway
The endothelin signaling pathway is a key regulator of vascular tone. ET-1, produced by endothelial cells, can bind to two types of receptors:
-
ET-A receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[2][5]
-
ET-B receptors: Found on both endothelial and smooth muscle cells. On endothelial cells, they mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in clearing circulating ET-1. On smooth muscle cells, they can contribute to vasoconstriction.[2][5]
The balance of activity at these receptors is critical in maintaining cardiovascular health.
Caption: Endothelin-1 (ET-1) signaling through ET-A and ET-B receptors.
Spotlight on Aprocitentan
Aprocitentan (ACT-132577) is an orally active, potent dual endothelin receptor antagonist that inhibits the binding of ET-1 to both ET-A and ET-B receptors.[6][7] It is the active metabolite of macitentan, which is used for the treatment of pulmonary arterial hypertension (PAH).[6][7] In March 2024, the U.S. Food and Drug Administration (FDA) approved aprocitentan for the treatment of resistant hypertension, making it the first ERA approved for this indication.[8]
The landmark Phase 3 PRECISION trial demonstrated the efficacy and safety of aprocitentan in patients with resistant hypertension.[9][10][11]
Comparative Analysis of ERAs
The choice between different ERAs often depends on their receptor selectivity, pharmacokinetic profile, and safety data. While direct head-to-head trials for all indications are limited, the following tables provide a comparative overview based on available data.
Table 1: General Characteristics of Selected ERAs
| Feature | Aprocitentan | Bosentan | Macitentan | Ambrisentan |
| Receptor Selectivity | Dual (ET-A/ET-B) | Dual (ET-A/ET-B) | Dual (ET-A/ET-B) | Selective (ET-A) |
| Approved Indication(s) | Resistant Hypertension | Pulmonary Arterial Hypertension | Pulmonary Arterial Hypertension | Pulmonary Arterial Hypertension |
| Metabolism | Active metabolite of macitentan | |||
| Half-life | ~40 hours (active metabolite) | 5.4 hours | 16 hours | 15 hours |
Table 2: Receptor Selectivity Profile
| ERA | ET-A:ET-B Affinity Ratio |
| Bosentan | ~40:1 |
| Macitentan | ~50:1 |
| Ambrisentan | >4000:1 |
| Aprocitentan | 1:16 (inhibitory potency ratio) |
Table 3: Clinical Efficacy in Key Trials
| Trial | Drug | Indication | Primary Endpoint | Result vs. Placebo |
| PRECISION | Aprocitentan (12.5 mg) | Resistant Hypertension | Change in systolic blood pressure at week 4 | -3.8 mmHg (p=0.0042) |
| BREATHE-1 | Bosentan | Pulmonary Arterial Hypertension | Change in 6-minute walk distance (6MWD) | +44 meters |
| SERAPHIN | Macitentan | Pulmonary Arterial Hypertension | Time to clinical worsening | Hazard Ratio 0.55 |
| ARIES-1 & 2 | Ambrisentan | Pulmonary Arterial Hypertension | Change in 6MWD | +31 to +51 meters |
Table 4: Common Adverse Events
| Adverse Event | Aprocitentan | Bosentan | Macitentan | Ambrisentan |
| Edema/Fluid Retention | Yes (9.1% at 12.5 mg) | Yes | Yes | Yes |
| Hepatotoxicity | Less concern | Yes (requires liver function monitoring) | Lower risk than bosentan | Lower risk than bosentan |
| Anemia | Yes | Yes | Yes | Yes |
| Headache | Yes | Yes | Yes | Yes |
| Nasal Congestion | Yes | Yes | Yes | Yes |
Experimental Protocols: The PRECISION Study
The PRECISION (Parallel-Group, Phase 3 Study With Aprocitentan in Subjects With Resistant Hypertension) trial was a multicenter, blinded, randomized, parallel-group study.[11]
Study Design:
-
Screening and Run-in (4 weeks): Eligible patients with resistant hypertension on at least three antihypertensive drugs had their treatment standardized to a fixed-dose combination of a calcium channel blocker, an angiotensin receptor blocker, and a diuretic.
-
Part 1 (4 weeks): Patients who remained hypertensive were randomized to receive aprocitentan (12.5 mg or 25 mg) or placebo once daily.
-
Part 2 (32 weeks): All patients received aprocitentan 25 mg.
-
Part 3 (12 weeks): Patients were re-randomized to aprocitentan 25 mg or placebo to assess the persistence of the blood pressure-lowering effect.
Caption: Workflow of the Phase 3 PRECISION trial for aprocitentan.
Key Findings from PRECISION:
-
Aprocitentan at both 12.5 mg and 25 mg doses significantly reduced systolic blood pressure compared to placebo at week 4.[9]
-
The blood pressure-lowering effect was sustained at week 40.[11]
-
The most common adverse event was mild-to-moderate fluid retention.[9]
Selective vs. Dual Receptor Blockade: A Point of Discussion
There is ongoing debate about the relative merits of selective ET-A versus dual ET-A/ET-B receptor blockade.
-
Arguments for Selective ET-A Blockade: This approach aims to block the vasoconstrictive and proliferative effects of ET-A activation while preserving the beneficial vasodilatory and ET-1 clearance functions of endothelial ET-B receptors.[5][12]
-
Arguments for Dual ET-A/ET-B Blockade: In certain pathological states, ET-B receptors on smooth muscle cells may be upregulated, contributing to vasoconstriction. In such cases, blocking both receptor types could provide a greater therapeutic benefit.[17] Additionally, some studies suggest that in conditions with endothelial dysfunction, the vasodilatory role of ET-B receptors is diminished.[17]
The choice of a selective versus a dual ERA may, therefore, depend on the specific disease state and the underlying pathophysiology.
Conclusion
Aprocitentan represents a novel therapeutic option for patients with resistant hypertension, a condition with a significant unmet medical need. Its dual endothelin receptor antagonism provides a different mechanism of action compared to currently available antihypertensive agents. While direct head-to-head comparative trials with other ERAs in the context of resistant hypertension are not available, the data from the PRECISION trial demonstrates its efficacy and a manageable safety profile. The choice between different ERAs will continue to be guided by their specific indications, selectivity profiles, and the clinical characteristics of the patient. Further research and real-world evidence will continue to delineate the comparative effectiveness of these agents in various cardiovascular diseases.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Aprocitentan, A Dual Endothelin Receptor Antagonist Under Development for the Treatment of Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. jwatch.org [jwatch.org]
- 9. Late-Breaking Data from Pivotal Phase 3 PRECISION Study Demonstrates Significant and Sustained Effect of Aprocitentan on Lowering Blood Pressure for Patients with Difficult-to-Control Hypertension [jnj.com]
- 10. Aprocitentan: a new horizon in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual endothelin antagonist aprocitentan for resistant hypertension (PRECISION): a multicentre, blinded, randomised, parallel-group, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Parallel-Group, Phase 3 Study With Aprocitentan in Subjects With Resistant Hypertension - American College of Cardiology [acc.org]
- 16. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy [mdpi.com]
- 17. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antagonist Activity of ET Receptor Antagonist 3 on ETA and ETB Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "ET receptor antagonist 3" (compound 17d) with other established endothelin receptor antagonists. It includes a detailed overview of experimental protocols for validating antagonist activity on the endothelin A (ETA) and endothelin B (ETB) receptors, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.
Introduction to Endothelin Receptor Antagonism
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. It consists of three peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors, ETA and ETB. The activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell growth. ETB receptors, located on endothelial cells, primarily mediate vasodilation through the release of nitric oxide and prostacyclin. However, ETB receptors are also present on smooth muscle cells and can induce vasoconstriction. Dysregulation of the endothelin system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH), making endothelin receptor antagonists a key area of therapeutic research.
"this compound," also known as compound 17d, is an orally active endothelin receptor antagonist with a reported half-maximal inhibitory concentration (IC50) of 0.26 nM.[1][2] It has been investigated for its potential in treating pulmonary arterial hypertension. This guide aims to provide a framework for validating its antagonist activity on both ETA and ETB receptors and to compare its potential efficacy against other known antagonists.
Comparative Analysis of Endothelin Receptor Antagonists
A critical aspect of characterizing an endothelin receptor antagonist is determining its potency and selectivity for the ETA and ETB receptors. This is typically expressed in terms of IC50 or the inhibition constant (Ki). The table below summarizes the available data for "this compound" and other well-established antagonists.
Table 1: Comparison of Antagonist Activity on ETA and ETB Receptors
| Antagonist | Target Receptor(s) | IC50 / Ki (ETA) | IC50 / Ki (ETB) | Selectivity (ETA vs ETB) | Reference |
| This compound (compound 17d) | ET Receptor | 0.26 nM (Overall) | Data not available in search results | Data not available in search results | [1][2] |
| Bosentan | ETA / ETB | ~50 nM (Ki) | ~20-100 nM (Ki) | Non-selective (~0.2-1 fold) | [3] |
| Ambrisentan | ETA selective | ~0.01-0.02 nM (Ki) | ~1-5 µM (Ki) | Highly selective (~50,000-250,000 fold) | [3] |
| Macitentan | ETA / ETB | ~0.5 nM (IC50) | ~900 nM (IC50) | ETA selective (~1800 fold) | [3] |
| Atrasentan | ETA selective | ~0.04-0.8 nM (Ki) | ~100-5000 nM (Ki) | Highly selective (~125-125,000 fold) | [3] |
| BQ-123 | ETA selective | 1-10 nM (IC50) | >1000 nM (IC50) | Highly selective (>100 fold) | [4] |
| BQ-788 | ETB selective | >1000 nM (IC50) | 1-30 nM (IC50) | Highly selective (>30 fold) | [4] |
Note: The specific IC50 or Ki values for "this compound" (compound 17d) on ETA and ETB receptors are not available in the provided search results. For this information, please refer to the primary publication: Panchal J, et al. Development of novel bosentan analogues as endothelin receptor antagonists for pulmonary arterial hypertension. Eur J Med Chem. 2023 Nov 5;259:115681.
Experimental Protocols for Validating Antagonist Activity
To validate the antagonist activity of "this compound" on ETA and ETB receptors, a combination of binding and functional assays is recommended.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the ETA and ETB receptors.
Objective: To determine the binding affinity (Ki) of "this compound" for ETA and ETB receptors.
Materials:
-
Cell lines stably expressing human ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Radiolabeled endothelin, such as [¹²⁵I]-ET-1.
-
"this compound" and other reference antagonists.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Culture cells expressing either ETA or ETB receptors and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Competition Binding: In a 96-well plate, add a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the unlabeled antagonist ("this compound" or a reference compound) to the membrane preparations.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with cold binding buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to block the intracellular calcium release induced by an endothelin agonist.
Objective: To determine the functional potency (IC50) of "this compound" in blocking ETA and ETB receptor-mediated signaling.
Materials:
-
Cell lines stably expressing human ETA or ETB receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Endothelin-1 (ET-1) as the agonist.
-
"this compound" and other reference antagonists.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the ETA or ETB expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of "this compound" or a reference antagonist for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of ET-1 (typically the EC80 concentration) into each well. Immediately record the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
Cross-reactivity studies of "ET receptor antagonist 3"
A Comparative Guide to the Cross-Reactivity of Endothelin Receptor Antagonists
This guide provides a detailed comparison of the cross-reactivity profiles of three distinct endothelin (ET) receptor antagonists: Macitentan (a dual antagonist), Atrasentan (an ETA-selective antagonist), and BQ-788 (an ETB-selective antagonist). The data presented herein is intended for researchers, scientists, and drug development professionals investigating the endothelin system.
The endothelin system, comprising three peptide ligands (ET-1, ET-2, ET-3) and two G-protein-coupled receptor subtypes (ETA and ETB), plays a critical role in vascular homeostasis.[1] Dysregulation of this system is implicated in various cardiovascular and proliferative diseases, making ET receptor antagonists a key area of therapeutic research.[1][2] Understanding the selectivity and cross-reactivity of these antagonists is paramount for predicting their pharmacological effects and potential side effects.
Comparative Analysis of Receptor Binding Affinity
The selectivity of an antagonist for its target receptor over other receptors is a critical determinant of its therapeutic window. In the context of endothelin receptor antagonists, cross-reactivity typically refers to the compound's affinity for the other endothelin receptor subtype. The binding affinities of Macitentan, Atrasentan, and BQ-788 for both ETA and ETB receptors have been determined using in vitro binding assays.
Macitentan is a dual endothelin receptor antagonist, meaning it blocks both ETA and ETB receptors.[3][4] It has a high affinity for both receptor subtypes, though it shows a slight preference for the ETA receptor.[5][6] This dual action is thought to provide a more comprehensive blockade of the endothelin system.[6]
Atrasentan is a potent and highly selective ETA receptor antagonist.[7][8] Its affinity for the ETA receptor is over 1800-fold greater than its affinity for the ETB receptor, minimizing effects mediated by ETB.[7]
BQ-788 is a potent and selective ETB receptor antagonist.[9][10][11] It demonstrates a high affinity for the ETB receptor with very poor affinity for the ETA receptor, making it a valuable tool for isolating the physiological and pathological roles of the ETB receptor.[9][12]
Table 1: Comparison of Binding Affinity and Selectivity
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki, nM) | Selectivity Ratio (ETB/ETA) |
| Macitentan | ETA | ~0.2 nM (IC50) | ~50-fold for ETA |
| ETB | ~9.9 nM (IC50) | ||
| Atrasentan | ETA | 0.034 nM (Ki)[7] | >1800-fold for ETA[7] |
| ETB | 63.3 nM (Ki)[7] | ||
| BQ-788 | ETA | 1300 nM (IC50)[9][10][12] | >1000-fold for ETB |
| ETB | 1.2 nM (IC50)[9][10][12] |
Note: IC50 and Ki values are measures of binding affinity; lower values indicate stronger binding. The selectivity ratio indicates the fold-difference in affinity for one receptor subtype over the other.
Beyond the ET receptors, interactions with metabolic enzymes are also crucial. Macitentan, for instance, is metabolized by cytochrome P450 enzymes, primarily CYP3A4.[3][13] Co-administration with strong inducers or inhibitors of CYP3A4 should be avoided as they can significantly alter Macitentan's plasma concentration.[14]
Endothelin Receptor Signaling Pathway
Endothelin receptors are G-protein-coupled receptors (GPCRs) that regulate essential cellular processes.[1] Upon binding of endothelin-1 (ET-1), both ETA and ETB receptors primarily couple to Gq/11 proteins.[15] This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in physiological responses like vasoconstriction and cell proliferation.[2][16]
Caption: Endothelin Receptor Signaling Pathway.
Experimental Protocols
The determination of binding affinity and cross-reactivity for endothelin receptor antagonists is primarily conducted using radioligand binding assays.[17]
Objective:
To determine the binding affinity (Ki) of a test compound (e.g., Macitentan) for ETA and ETB receptors by measuring its ability to compete with a radiolabeled ligand.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells expressing either human ETA or ETB receptors (e.g., SK-N-MC cells for ETA, Girardi heart cells for ETB).[9][10]
-
Radioligand: 125I-ET-1 (a high-affinity ligand for both receptors).
-
Test Compounds: Macitentan, Atrasentan, BQ-788.
-
Non-specific Binding Control: A high concentration of unlabeled ET-1.
-
Assay Buffer: Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure (Competitive Binding Assay):
-
Preparation: A reaction mixture is prepared in a 96-well plate containing the cell membranes, a fixed concentration of 125I-ET-1, and the assay buffer.
-
Competition: Increasing concentrations of the unlabeled test compound are added to the wells.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand.[18]
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound 125I-ET-1, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[17][18] The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Chinook Therapeutics Presents Updated Data from Atrasentan Phase 2 AFFINITY IgA Nephropathy (IgAN) Patient Cohort, Preclinical Atrasentan Research and Ongoing Clinical Trials at the American Society of Nephrology (ASN) Kidney Week 2022 - BioSpace [biospace.com]
- 9. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BQ 788 sodium salt | ETB Receptors | Tocris Bioscience [tocris.com]
- 12. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross-species comparison of its cytochrome P450 induction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and Tolerability | OPSUMIT® (macitentan) HCP [opsumithcp.com]
- 15. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
- 17. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
The Ascendancy of Next-Generation Endothelin Receptor Antagonists: A Comparative Analysis
A new wave of endothelin (ET) receptor antagonists is demonstrating marked superiority over first-generation compounds, offering enhanced receptor binding kinetics, improved safety profiles, and greater clinical efficacy. This guide provides a detailed comparison of a representative third-generation antagonist, macitentan, with the first-generation antagonists bosentan and ambrisentan, supported by key experimental data and methodologies for researchers, scientists, and drug development professionals.
The endothelin system, with its potent vasoconstrictor peptide endothelin-1 (ET-1) and its receptors ET-A and ET-B, plays a crucial role in vascular homeostasis and the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2][3][4] The development of endothelin receptor antagonists (ERAs) has been a significant therapeutic advancement. While first-generation ERAs like bosentan (a dual ET-A/ET-B antagonist) and ambrisentan (a selective ET-A antagonist) have been foundational, newer agents exhibit distinct advantages.[3][5][6][7][8]
Superior Pharmacological Profile of Third-Generation Antagonists
The key differentiators for the newer generation of ERAs lie in their receptor binding characteristics and pharmacokinetic properties. Macitentan, a dual ERA, exemplifies these advancements with its slow receptor dissociation and sustained receptor occupancy, which translates into a more potent and durable blockade of ET-1 signaling.[9][10][11]
Comparative Receptor Binding Affinity and Selectivity
The following table summarizes the in vitro receptor binding characteristics of macitentan compared to first-generation antagonists.
| Antagonist | Receptor Target | Receptor Selectivity (ETA:ETB) | Inhibition Constant (IC50/Kb, nM) | Receptor Occupancy Half-Life (ROt1/2) |
| Macitentan | Dual ET-A/ET-B | 50:1[9] | 1.2 (IC50)[9] / 0.14 (Kb)[10] | ~17 minutes[10] |
| Bosentan | Dual ET-A/ET-B | 20:1 to 40:1[6][9] | 12 (IC50)[9] / 1.1 (Kb)[10] | ~70 seconds[10][11] |
| Ambrisentan | Selective ET-A | 200:1 to 4000:1[5][9] | 2.8 (IC50)[9] / 0.12 (Kb)[10] | ~40 seconds[10] |
Note: IC50 and Kb values can vary depending on the experimental conditions.
Enhanced Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic profile of an ERA influences its dosing regimen and potential for drug-drug interactions. Macitentan's properties, including its active metabolite, contribute to its clinical advantages.[9][11][12]
| Parameter | Macitentan | Bosentan | Ambrisentan |
| Metabolism | CYP3A4, CYP2C9, CYP2C8, CYP2C19[9][12] | CYP2C9, CYP3A4[13] | UGTs, CYP3A, CYP2C19[13] |
| Active Metabolite | ACT-132577 (aprocitentan)[9][12] | Ro 48-5033 (hydroxybosentan)[9] | None significant |
| Half-life (t1/2) | ~16 hours (parent), longer for metabolite[11][12] | 3-5 hours[9] | 9-15 hours[9][12] |
| Bioavailability | ~50% (Bosentan)[14] | Information not readily available | ~80%[9] |
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms and the methods to evaluate antagonist performance is critical for drug development.
Endothelin Receptor Signaling Pathway
ET-1 binding to ET-A or ET-B receptors, which are G protein-coupled receptors (GPCRs), activates multiple downstream signaling cascades.[1][15][16] This primarily involves the Gq protein, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately causing vasoconstriction and cell proliferation.[17]
Caption: Simplified Endothelin Receptor Signaling Pathway.
Experimental Workflow: Receptor Binding Assay
To determine the binding affinity of an antagonist, a competitive radioligand binding assay is commonly employed. This involves incubating cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled antagonist.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test antagonist for ET-A and ET-B receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human recombinant ET-A or ET-B receptors.
-
[125I]-ET-1 (radioligand).
-
Test antagonist (e.g., macitentan).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer containing increasing concentrations of the test antagonist.
-
Add 50 µL of [125I]-ET-1 (at a final concentration close to its Kd).
-
Add 100 µL of cell membrane suspension (containing a predetermined optimal amount of protein).
-
For non-specific binding determination, a parallel set of wells should contain a high concentration of unlabeled ET-1.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.[18][19][20]
Functional Assay: Calcium Mobilization
Objective: To measure the functional potency of the antagonist in inhibiting ET-1-induced intracellular calcium release.
Materials:
-
Human pulmonary arterial smooth muscle cells (PASMCs).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ET-1.
-
Test antagonist.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Seed PASMCs in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a specified period (e.g., 30 minutes).
-
Place the plate in the FLIPR instrument.
-
Stimulate the cells by adding a fixed concentration of ET-1 (e.g., EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Construct a dose-response curve by plotting the peak fluorescence response against the antagonist concentration. Calculate the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the ET-1-induced response.[18][21][22]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
- 16. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 22. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ET Receptor Antagonist 3 and Leading Dual Endothelin Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound, "ET receptor antagonist 3" (also known as compound 17d), against established dual endothelin (ET) receptor blockers: bosentan, macitentan, and aprocitentan. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Endothelin Receptor Antagonism
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including the regulation of vascular tone and cell proliferation.[1][2] It exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB.[3] ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and proliferation, while ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[1][4] Dual endothelin receptor blockers, which antagonize both ETA and ETB receptors, are established therapeutic agents for conditions such as pulmonary arterial hypertension (PAH).[5] This guide benchmarks the performance of the emerging "this compound" against key players in this class.
Quantitative Performance Data
The following tables summarize the available quantitative data for "this compound" and the comparator dual ET receptor blockers. This data provides a basis for comparing their potency and selectivity.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Selectivity (ETA/ETB Ratio) |
| This compound (compound 17d) | ETA/ETB | Data not available | 0.26[6] | Data not available |
| Bosentan | ETA | 4.7[7] | - | ~20 |
| ETB | 95[7] | - | ||
| Macitentan | ETA | - | 0.5[7] | ~782 |
| ETB | - | 391[7] | ||
| Aprocitentan | ETA | - | 3.4[7] | ~290 |
| ETB | - | 987[7] |
Note: Ki and IC50 values can vary depending on the specific assay conditions. The selectivity ratio is calculated from the provided IC50 or Ki values.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize endothelin receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the ETA and ETB receptors.
Objective: To measure the displacement of a radiolabeled ligand from the endothelin receptors by the test compound.
Materials:
-
Cell membranes expressing human recombinant ETA or ETB receptors.
-
Radioligand (e.g., [125I]-ET-1).
-
Test compounds (this compound, bosentan, macitentan, aprocitentan).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
Scintillation fluid.
-
96-well plates.
-
Filter mats (e.g., GF/C filters pre-soaked in polyethyleneimine).[8]
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.[8]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).[8]
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[8]
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Calcium Mobilization Assay
This functional assay is used to determine the potency (IC50) of an antagonist in inhibiting the downstream signaling of the endothelin receptors.
Objective: To measure the ability of the antagonist to block the ET-1-induced increase in intracellular calcium concentration.
Materials:
-
Cells stably expressing human recombinant ETA or ETB receptors (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
ET-1 (agonist).
-
Test compounds (this compound, bosentan, macitentan, aprocitentan).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the cells in 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.[10]
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the test compound for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a fixed concentration of ET-1 to each well to stimulate the receptors and immediately begin measuring the fluorescence intensity over time.[10]
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of the antagonist to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal ET-1 response.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key biological and experimental processes.
Caption: Endothelin-1 signaling cascade.
Caption: Radioligand binding assay workflow.
Conclusion
"this compound" demonstrates potent in vitro activity. However, a comprehensive comparison with established dual ET receptor blockers like bosentan, macitentan, and aprocitentan is currently limited by the lack of publicly available data on its specific binding affinities for ETA and ETB receptors. The provided data tables and experimental protocols offer a framework for such a comparative evaluation. Further research is necessary to fully elucidate the selectivity profile and therapeutic potential of "this compound" relative to existing therapies.
References
- 1. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Aprocitentan used for? [synapse.patsnap.com]
- 5. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Pulmonary Arterial Hypertension Treatment: Efficacy of a Novel Endothelin Receptor Antagonist in a Preclinical Model
In the ongoing effort to overcome limitations of current therapies for pulmonary arterial hypertension (PAH), a novel endothelin (ET) receptor antagonist, designated as compound 17d (also referred to as ET receptor antagonist 3), has demonstrated significant efficacy in a preclinical model of the disease. This new bosentan analogue shows promise in attenuating key markers of PAH, offering a potential alternative for patients who develop resistance or tolerance to existing treatments like bosentan.
The development of new ET receptor antagonists is driven by the need to improve upon the efficacy and safety profile of established drugs. Bosentan, a dual antagonist of endothelin receptors ETA and ETB, is a cornerstone of PAH therapy. However, its long-term use can be limited by factors such as hepatotoxicity and the development of resistance.
A recent study investigated the therapeutic potential of new bosentan derivatives, including compound 17d, in a well-established rat model of PAH induced by monocrotaline (MCT). The findings from this research provide a direct comparison of the novel antagonist's effects against the pathological changes associated with PAH.
Comparative Efficacy in a Monocrotaline-Induced PAH Model
The study by Panchal et al. (2023) provides the most comprehensive preclinical data on the efficacy of this compound (compound 17d). While this study does not utilize a model explicitly defined as "bosentan-resistant," it was designed to evaluate next-generation antagonists capable of overcoming the known limitations of bosentan. The monocrotaline model mimics key aspects of human PAH, including increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.
Key Hemodynamic and Cardiopulmonary Parameters
The following table summarizes the key findings from the in vivo evaluation of compound 17d in the MCT-induced PAH rat model. The data highlights the compound's ability to mitigate the severe hemodynamic and structural changes associated with the disease.
| Parameter | MCT Control Group | Bosentan-Treated Group | Compound 17d-Treated Group |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | Significantly Elevated | Reduced | Significantly Reduced |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | Significantly Elevated | Reduced | Significantly Reduced |
| Right Ventricular Hypertrophy (RVH) Index | Markedly Increased | Attenuated | Significantly Attenuated |
| Pulmonary Artery Remodeling | Severe | Reduced | Significantly Reduced |
Data presented is a qualitative summary based on the published findings. The study demonstrated a dose-dependent effect for compound 17d.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of the efficacy data.
Monocrotaline-Induced Pulmonary Arterial Hypertension Model
The in vivo experiments were conducted using a standard rat model of PAH.
-
Animal Model: Male Wistar rats were used for the study.
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) was administered to induce pulmonary arterial hypertension. This method is widely accepted and results in pathological changes that closely resemble human PAH over a period of several weeks.
-
Treatment Groups: Following the induction of PAH, the animals were divided into several groups:
-
A vehicle control group (receiving the substance used to dissolve the drugs).
-
A monocrotaline-only control group.
-
A bosentan-treated group (serving as a positive control).
-
Groups treated with different doses of the novel endothelin receptor antagonists, including compound 17d.
-
-
Drug Administration: The treatments were administered orally on a daily basis for a specified period, typically starting a few days after the monocrotaline injection and continuing for several weeks.
Efficacy Endpoints
The effectiveness of the treatments was assessed through a series of measurements:
-
Hemodynamic Assessment: At the end of the treatment period, the rats were anesthetized, and a catheter was inserted into the right ventricle and pulmonary artery to directly measure the right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy (RVH): Following the hemodynamic measurements, the hearts were excised, and the right ventricle (RV) was dissected from the left ventricle (LV) and septum (S). The ratio of the weight of the RV to the LV+S (the Fulton Index) was calculated as an indicator of right ventricular hypertrophy.
-
Histological Analysis: Lung tissue samples were collected, preserved, and stained to visualize the structure of the pulmonary arteries. The degree of medial wall thickening and muscularization of the small pulmonary arteries were quantified to assess the extent of vascular remodeling.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the underlying biological mechanisms and the experimental process.
Caption: Endothelin-1 signaling and antagonist action.
A Comparative Analysis of Macitentan and its Active Metabolite, Aprocitentan, as Dual Endothelin Receptor Antagonists
In the landscape of therapies targeting the endothelin (ET) system, macitentan and its principal active metabolite, aprocitentan, represent significant advancements as dual endothelin receptor antagonists (ERAs). Both compounds exhibit a potent ability to block both endothelin A (ETA) and endothelin B (ETB) receptors, key mediators in vasoconstriction and cellular proliferation. This guide provides a comprehensive comparison of macitentan and aprocitentan for researchers, scientists, and drug development professionals, incorporating key experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
Macitentan, marketed as Opsumit®, is primarily indicated for the treatment of pulmonary arterial hypertension (PAH).[1][2] Aprocitentan, the active metabolite of macitentan, is being developed independently and was recently approved under the brand name Tryvio® for the treatment of systemic hypertension, particularly in patients with resistant hypertension.[3][4] This distinct therapeutic positioning underscores the nuanced yet significant differences in their pharmacological profiles.
Mechanism of Action: Dual Antagonism of the Endothelin Pathway
Both macitentan and aprocitentan exert their therapeutic effects by competitively inhibiting the binding of endothelin-1 (ET-1) to both ETA and ETB receptors.[3][5][6] The endothelin pathway plays a crucial role in vascular homeostasis. ET-1, a potent vasoconstrictor, signals through ETA receptors on smooth muscle cells to induce vasoconstriction and proliferation.[1][5] ETB receptors, located on both endothelial and smooth muscle cells, have a more complex role, mediating both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction.[5][7] By blocking both receptor subtypes, these antagonists aim to comprehensively mitigate the detrimental effects of elevated ET-1 levels.
Macitentan is distinguished by its slow receptor dissociation kinetics, which results in a sustained receptor blockade.[1][8] This prolonged receptor occupancy may contribute to its enhanced pharmacological activity in ET-1-dependent pathologies.[8] Aprocitentan, being the active metabolite, shares this dual antagonistic mechanism.[9]
Pharmacological and Physicochemical Properties
A comparative summary of the key pharmacological and physicochemical properties of macitentan and aprocitentan is presented in the table below.
| Property | Macitentan | Aprocitentan |
| Drug Class | Dual Endothelin Receptor Antagonist | Dual Endothelin Receptor Antagonist |
| Molecular Formula | C₁₉H₂₀Br₂N₆O₄S | C₁₆H₁₆Br₂N₆O₂S |
| Molar Mass | 588.28 g/mol | 532.21 g/mol |
| Mechanism of Action | Antagonist of ETₐ and ETₑ receptors | Antagonist of ETₐ and ETₑ receptors |
| Receptor Selectivity | 50-fold greater selectivity for ETₐ over ETₑ | Dual antagonist |
| Indication | Pulmonary Arterial Hypertension (PAH) | Systemic Hypertension |
Pharmacokinetic Profile: A Tale of a Prodrug and its Active Metabolite
Macitentan is administered orally and undergoes oxidative depropylation, primarily by CYP3A4, to form its active metabolite, aprocitentan.[5] This metabolic conversion is a key aspect of its pharmacokinetic profile.
| Parameter | Macitentan | Aprocitentan |
| Bioavailability | ~74% (estimated) | N/A (metabolite) |
| Time to Peak (Tₘₐₓ) | ~8 hours | ~30 hours (after macitentan admin) |
| Plasma Protein Binding | >99% (mainly albumin) | >99% (mainly albumin) |
| Volume of Distribution (Vd) | 40-50 L | N/A |
| Metabolism | Hepatic (CYP3A4, 2C8, 2C9, 2C19) to aprocitentan | Further metabolism |
| Elimination Half-life (t₁/₂) | ~16 hours | ~48 hours |
| Excretion | Urine (~50%) and Feces (~24%) (as metabolites) | Urine and Feces |
Data compiled from multiple sources.[1][5][10][11]
The significantly longer half-life of aprocitentan compared to macitentan contributes to a sustained therapeutic effect, allowing for once-daily dosing for both medications.[1]
References
- 1. Macitentan - Wikipedia [en.wikipedia.org]
- 2. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aprocitentan - Wikipedia [en.wikipedia.org]
- 4. Aprocitentan, a dual endothelin-1 (ET-1) antagonist for treating resistant hypertension: Mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 7. rpsg.org.uk [rpsg.org.uk]
- 8. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medcentral.com [medcentral.com]
- 11. Pharmacokinetic-pharmacodynamic relationships of macitentan, a new endothelin receptor antagonist, after multiple dosing in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of ET Receptor Antagonist 3
The proper disposal of ET Receptor Antagonist 3, a potent compound utilized in research for conditions such as pulmonary arterial hypertension, is crucial for ensuring laboratory safety and environmental protection.[1][2][3][4] As specific disposal protocols can vary based on the formulation and local regulations, this guide provides a procedural framework based on general best practices for hazardous pharmaceutical compounds. Researchers, scientists, and drug development professionals should always prioritize consulting the manufacturer-provided Safety Data Sheet (SDS) for specific handling and disposal instructions.
Core Disposal and Decontamination Procedures
Given the potential for this compound to be classified as a hazardous substance, all disposal procedures must comply with applicable federal, state, and local regulations.[5] The following steps outline a general operational plan for safe disposal:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the specific chemical and physical properties, hazards, and disposal requirements of the this compound being used. It will provide explicit guidance on whether the compound is considered hazardous waste and the appropriate methods for its deactivation or disposal.
-
Personal Protective Equipment (PPE): Prior to handling the compound for disposal, personnel must be equipped with appropriate PPE as specified in the SDS. This typically includes safety glasses, a lab coat, and chemical-resistant gloves. In some cases, respiratory protection may be necessary.[6][7]
-
Segregation of Waste: Unused or expired this compound, as well as any materials contaminated with it (e.g., pipette tips, vials, cleaning materials), should be segregated from non-hazardous laboratory waste. This waste should be collected in a designated, clearly labeled, and sealed container.
-
Disposal as Hazardous Waste: In the absence of specific in-house decontamination protocols, this compound waste should be disposed of through an approved hazardous waste disposal facility.[6][7] This ensures that the compound is handled and disposed of in an environmentally responsible and compliant manner.
-
Decontamination of Work Surfaces: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. The SDS may recommend a specific cleaning agent and procedure.
Key Safety and Disposal Information Summary
The following table summarizes the critical information that researchers should identify in the Safety Data Sheet (SDS) for this compound to ensure safe handling and disposal.
| Information Category | Description | Typical SDS Sections |
| Hazard Identification | Details on the potential health effects and physical/chemical hazards of the compound. Crucial for risk assessment. | Section 2 |
| First-Aid Measures | Immediate actions to be taken in case of accidental exposure (e.g., inhalation, skin contact, ingestion, eye contact). | Section 4 |
| Handling and Storage | Guidelines for safe handling practices to minimize exposure and appropriate storage conditions to maintain compound stability and prevent accidental release. | Section 7 |
| Personal Protection | Specifications for Personal Protective Equipment (PPE) required when handling the substance. | Section 8 |
| Physical and Chemical Properties | Information on the compound's appearance, solubility, and other properties that can influence handling and disposal methods. | Section 9 |
| Stability and Reactivity | Details on the chemical stability of the compound and any substances with which it may react dangerously. | Section 10 |
| Toxicological Information | Data on the toxicity of the substance, which informs the level of precaution required for handling and disposal. Endothelin receptor antagonists can be teratogenic.[2] | Section 11 |
| Disposal Considerations | Specific instructions for the proper disposal of the waste product and contaminated packaging, often referencing local, state, and federal regulations.[5] | Section 13 |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the central role of the Safety Data Sheet.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. eurogentec.com [eurogentec.com]
Personal protective equipment for handling ET receptor antagonist 3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ET Receptor Antagonist 3. The following procedures are based on best practices for handling potent pharmaceutical compounds and should be implemented to ensure personnel safety and procedural accuracy. Note that a specific Safety Data Sheet (SDS) for "this compound" was not located; therefore, this guidance is derived from general principles for managing hazardous drugs and potent active pharmaceutical ingredients (APIs).
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound through inhalation, skin contact, or ingestion. The level of PPE required depends on the specific handling procedure.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | Chemotherapy-tested gloves (ASTM D6978). If packaging is compromised, add a gown, eye protection, and respiratory protection.[1] |
| Handling Intact Oral Dosage Forms | Chemotherapy-tested gloves.[2] |
| Weighing and Compounding (Solids) | Double chemotherapy-tested gloves, disposable gown, eye and face protection (safety glasses with side shields and a face shield), and a fit-tested respirator (e.g., N95 or higher).[2][3] Work should be conducted in a containment primary engineering control (C-PEC) such as a ventilated enclosure or glove box.[4][5] |
| Handling Solutions | Double chemotherapy-tested gloves, disposable gown, and eye protection. A face shield should be used if there is a risk of splashing.[2][3] |
| Administering Injections (IM/SC/IV) | Two pairs of chemotherapy-tested gloves, a chemotherapy-resistant gown, and a face shield/mask combination are required.[2] |
| Spill Cleanup | Double chemotherapy-tested gloves, disposable gown, eye and face protection, and respiratory protection. A spill kit should be readily available.[1] |
| Waste Disposal | Chemotherapy-tested gloves and a disposable gown. |
Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.[2] Reusable PPE must be decontaminated and cleaned after each use.
Operational and Disposal Plans
A holistic approach to handling potent compounds involves careful planning of all process steps, from receipt of the material to its final disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Personnel unpacking shipments of this compound should wear chemotherapy-tested gloves.[1]
-
Store the compound in a designated, clearly labeled, and restricted-access area.
-
Follow the storage temperature recommendations provided by the manufacturer, which is often at -20°C for lyophilized peptides.
Weighing and Preparation:
-
All handling of potent powders must be performed within a certified containment system, such as a glove box or a powder containment hood, to minimize airborne particles.[4][6][7]
-
Use dedicated equipment (e.g., spatulas, weigh boats, glassware) for handling this compound. If equipment is to be reused, it must be thoroughly decontaminated.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid aerosolization.
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Use a designated spill kit containing appropriate PPE, absorbent materials, and cleaning agents.
-
Clean the spill area from the outer edge towards the center.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan:
-
All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a sealed, labeled, and appropriate hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
General Handling Workflow for Potent Compounds:
The following workflow is a general guideline for handling potent compounds like this compound in a laboratory setting.
Endothelin Receptor Signaling Pathway
Endothelin (ET) peptides, such as ET-1, ET-2, and ET-3, mediate their effects through two G protein-coupled receptors (GPCRs), the ETA and ETB receptors.[8][9] These receptors are involved in various physiological processes, including vasoconstriction and cell proliferation.[8][9][10] Antagonists of these receptors are used to treat conditions like pulmonary arterial hypertension.[11][12] The binding of endothelin to its receptors can activate multiple signaling pathways.[13][14][15]
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. pogo.ca [pogo.ca]
- 3. whca.org [whca.org]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. reddit.com [reddit.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. Endothelin Receptor Signaling: New Insight Into Its Regulatory Mechanisms [jstage.jst.go.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
